molecular formula C9H19NO B086703 1-Cyclohexylamino-2-propanol CAS No. 103-00-4

1-Cyclohexylamino-2-propanol

Cat. No.: B086703
CAS No.: 103-00-4
M. Wt: 157.25 g/mol
InChI Key: HFHPBMVMXFZJNO-UHFFFAOYSA-N
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Description

1-Cyclohexylamino-2-propanol, also known as 1-Cyclohexylamino-2-propanol, is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Cyclohexylamino-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclohexylamino-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexylamino-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHPBMVMXFZJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870443
Record name 2-Propanol, 1-(cyclohexylamino)-
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-00-4
Record name 1-(Cyclohexylamino)-2-propanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name USAF DO-19
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3179
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 2-Propanol, 1-(cyclohexylamino)-
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Record name 1-cyclohexylaminopropan-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Cyclohexylamino-2-propanol CAS 103-00-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Cyclohexylamino-2-propanol (CAS 103-00-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Cyclohexylamino-2-propanol, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, applications, and safety considerations of this compound, grounding all information in authoritative sources.

Introduction and Core Identification

1-Cyclohexylamino-2-propanol (CAS 103-00-4) is a secondary amine and alcohol of significant interest in organic synthesis, primarily for its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a nucleophilic secondary amine and a hydroxyl group, makes it a versatile building block. This guide will elucidate the fundamental characteristics of this compound, providing a robust resource for its effective and safe utilization in a laboratory and industrial setting.

Chemical Identity and Structure

A clear understanding of the molecule's nomenclature and structure is foundational for any scientific endeavor.

  • IUPAC Name : 1-(cyclohexylamino)propan-2-ol[1]

  • CAS Number : 103-00-4[2][3]

  • Molecular Formula : C9H19NO[1][2][3]

  • Synonyms : N-(2-Hydroxypropyl)cyclohexylamine, 1-Cyclohexylaminopropan-2-ol, USAF DO-19[2]

The structure consists of a cyclohexyl ring bonded to the nitrogen atom of an aminopropanol backbone. The hydroxyl group is located on the second carbon of the propane chain, making it a secondary alcohol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for process development, formulation, and analytical method design.

PropertyValueUnitSource(s)
Molecular Weight 157.25 g/mol [1][2]
Melting Point 45.6°C[3]
Boiling Point 275.4°C (at 760 mmHg)[3]
Density 0.95g/cm³[3]
Flash Point 107.1°C[3]
Vapor Pressure 0.000641mmHg (at 25°C)[3]
Octanol/Water Partition Coefficient (logP) 1.68[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Synthesis and Manufacturing

The primary application of 1-Cyclohexylamino-2-propanol is as an intermediate. Therefore, understanding its synthesis is critical for its users. A common and efficient method involves the nucleophilic ring-opening of an epoxide.

Synthesis Pathway: Ring-Opening of 2-Methyloxirane

The synthesis of 1-Cyclohexylamino-2-propanol is effectively achieved through the reaction of cyclohexylamine with 2-methyloxirane (propylene oxide). The causality behind this choice of reactants lies in the high reactivity of the strained epoxide ring towards nucleophilic attack by the amine. The reaction proceeds with regioselectivity, where the amine preferentially attacks the less sterically hindered carbon of the epoxide.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Cyclohexylamine Cyclohexylamine (C₆H₁₁NH₂) ReactionVessel Nucleophilic Ring-Opening Cyclohexylamine->ReactionVessel + PropyleneOxide 2-Methyloxirane (Propylene Oxide) PropyleneOxide->ReactionVessel Product 1-Cyclohexylamino-2-propanol (C₉H₁₉NO) ReactionVessel->Product Yields Hexylcaine_Synthesis Intermediate 1-Cyclohexylamino-2-propanol Reaction Esterification (in presence of base) Intermediate->Reaction Reagent Benzoyl Chloride Reagent->Reaction Product Hexylcaine Reaction->Product Forms

Sources

Technical Monograph: 1-(Cyclohexylamino)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

1-(Cyclohexylamino)-2-propanol (CAS: 103-00-4), often referred to as N-cyclohexylisopropanolamine, represents a critical amino-alcohol motif in organic synthesis.[1][2] While utilized industrially as a corrosion inhibitor and pH adjuster, its primary significance in the life sciences lies in its role as a chiral building block for local anesthetics (specifically Hexylcaine ) and as a trace impurity in the synthesis of


-adrenergic receptor antagonists.[2] This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, and impurity profiling, tailored for drug development professionals.
Structural Architecture & Stereochemistry[1]

The molecule comprises a lipophilic cyclohexyl ring coupled to a hydrophilic 2-hydroxypropyl chain via a secondary amine.[1][2] This amphiphilic structure dictates its solubility profile and biological interaction.[1][2]

1.1 Stereochemical Configuration

The molecule possesses a single chiral center at the C2 position of the propyl chain.

  • Racemic vs. Enantiopure: Commercially available as a racemate (

    
    ).[1][2] However, pharmaceutical applications often require enantiopurity.[1][2]
    
  • Conformational Dynamics: The cyclohexyl ring predominantly adopts the chair conformation to minimize 1,3-diaxial interactions.[1][2] The bulky amino-propanol substituent occupies the equatorial position, stabilizing the structure.[1]

PropertyValueContext
IUPAC Name 1-(cyclohexylamino)propan-2-olOfficial designation
Molecular Formula

Molecular Weight 157.25 g/mol
Chiral Center C2 (Alcohol carbon)Site of stereoselectivity
LogP ~1.68Moderate lipophilicity
pKa ~10.5 (Amine)Basic; protonated at physiological pH
Synthetic Pathways & Reaction Kinetics[4]

The primary synthesis route involves the nucleophilic ring-opening of propylene oxide by cyclohexylamine.[1][2] This reaction is governed by steric hindrance and electronic effects, dictating regioselectivity.[1][2]

2.1 Mechanism: Nucleophilic Epoxide Opening (

)

The reaction proceeds via an


 mechanism.[2] The nucleophilic nitrogen of cyclohexylamine attacks the epoxide ring.
  • Regioselectivity: Attack occurs preferentially at the less substituted carbon (C1) of propylene oxide due to lower steric hindrance, yielding the secondary alcohol (1-amino-2-propanol).[1][2]

  • Side Reactions: Attack at C2 (yielding the primary alcohol) is minor (<5%) but constitutes a critical isomeric impurity.[1][2]

ReactionMechanism Reactants Cyclohexylamine + Propylene Oxide TS Transition State (Nu: attack at C1) Reactants->TS SN2 Attack Impurity 2-(cyclohexylamino)-1-propanol (Regio-isomer Impurity) Reactants->Impurity Steric Clash (Minor Path) Product 1-(cyclohexylamino)-2-propanol (Major Product) TS->Product Kinetic Control (Major Path)

Figure 1: Regioselective synthesis pathway highlighting the kinetic dominance of C1 attack.

2.2 Experimental Protocol (Bench Scale)
  • Reagents: Cyclohexylamine (1.0 eq), Propylene Oxide (1.1 eq), Ethanol (Solvent).[2]

  • Conditions: Reflux at 60-80°C for 4-6 hours.

  • Work-up: Distillation is required to remove unreacted amine and the minor regio-isomer.[1][2] The product boils at ~275°C (760 mmHg), so vacuum distillation is recommended to prevent thermal degradation.[2]

Analytical Characterization (The "Fingerprint")[2]

Due to the lack of a strong UV chromophore (no conjugated


-systems), standard HPLC-UV is often insufficient for trace analysis.[1][2]
3.1 Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identification, often requiring derivatization to improve volatility and peak shape.[1][2]

  • Derivatization Agent: BSTFA or MSTFA (Silylation of -OH and -NH).[1][2]

  • Fragmentation Pattern (EI, 70eV):

    • m/z 157: Molecular ion (

      
      ).[1][2]
      
    • m/z 112: Loss of the hydroxypropyl chain (Cyclohexyl-NH-CH2 fragment).[1][2]

    • m/z 45: Hydroxyethyl fragment (

      
      ).[1][2]
      
3.2 Analytical Workflow Decision Tree

AnalyticalWorkflow Sample Sample Matrix (API or Reaction Mix) Chromophore Chromophore Present? Sample->Chromophore Volatility Volatile? Sample->Volatility HPLC_UV HPLC-UV (Not Recommended) Chromophore->HPLC_UV Yes (Rare) HPLC_CAD HPLC-CAD / ELSD (Universal Detection) Chromophore->HPLC_CAD No LC_MS LC-MS/MS (Trace Quantitation) Chromophore->LC_MS No (High Sensitivity) Deriv Derivatization (Silylation via BSTFA) Volatility->Deriv No (Polar) GC_MS GC-MS (Structural ID) Volatility->GC_MS Yes Deriv->GC_MS

Figure 2: Analytical strategy for non-chromophoric amino-alcohols.

Pharmaceutical Relevance & Impurity Profiling[1][5][6]
4.1 Precursor for Anesthetics (Hexylcaine)

The most direct pharmaceutical application of 1-(cyclohexylamino)-2-propanol is as the immediate precursor to Hexylcaine (1-(cyclohexylamino)propan-2-yl benzoate).[1][2]

  • Synthesis: Esterification of the secondary alcohol with benzoic acid/benzoyl chloride.[1][2]

  • Clinical Relevance: Hexylcaine is a local anesthetic used for topical application and nerve blocks.[1][2] The cyclohexyl group provides necessary lipophilicity for membrane penetration.[1][2]

4.2 Impurity in Beta-Blockers

While distinct from the isopropyl-amino motif found in Propranolol or Metoprolol, the cyclohexyl analog can appear as an impurity if cyclohexylamine is present as a contaminant in the amines used for beta-blocker synthesis.[1]

  • Risk: As a secondary amine, it can potentially react with nitrosating agents to form N-nitroso compounds (nitrosamines), which are potent genotoxins.[1][2]

  • Control Strategy: Strict control of the starting amine purity and monitoring of the 1-(cyclohexylamino)-2-propanol levels is critical in GMP manufacturing.[1][2]

Safety, Handling, and Stability
  • Hazards: The compound is a skin and eye irritant (Category 2) and may cause sensitization.[2][3] It is basic and can cause chemical burns at high concentrations.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and carbonate formation (reaction with atmospheric

    
    ).[2]
    
  • Stability: Stable under normal temperatures but susceptible to oxidation at the amine nitrogen over prolonged exposure to air.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link][2]

  • LookChem. 1-Cyclohexylamino-2-propanol Physical Properties and Safety Data. Retrieved from [Link][2]

  • ScienceOpen. Impurity Profiling in Aryloxypropanolamine Beta-Blockers. Retrieved from [Link]

Sources

1-Cyclohexylamino-2-propanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexylamino-2-propanol (CAS: 103-00-4) represents a critical class of amphiphilic amino alcohols used as building blocks in pharmaceutical synthesis and as functional additives in industrial formulations.[1] Structurally, it combines a hydrophobic cyclohexyl ring with a hydrophilic isopropanolamine tail, granting it unique surfactant-like properties and tunable basicity.[1]

This guide provides a rigorous technical analysis of the molecule, moving beyond basic physical properties to explore its synthesis kinetics, impurity profiling, and role as a precursor in local anesthetic production (e.g., Hexylcaine).[1]

Molecular Specifications & Physiochemical Profile

Precise molecular characterization is the foundation of reproducible experimental design.[1] The following data aggregates validated physical constants required for stoichiometric calculations and formulation stability.

ParameterSpecificationTechnical Note
IUPAC Name 1-(Cyclohexylamino)propan-2-olSecondary amine functionality
CAS Number 103-00-4
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol Monoisotopic Mass: 157.1467 Da
Physical State Solid (low melting) / Viscous LiquidMP: ~45°C; tends to supercool
Boiling Point 275.4°C (at 760 mmHg)High thermal stability
pKa (Calculated) ~10.6 (Amine)Comparable to cyclohexylamine
LogP 1.68Moderate lipophilicity

Scientist’s Insight: The secondary amine nitrogen is the primary reactive center.[1] Its steric bulk (cyclohexyl group) reduces nucleophilicity compared to linear amines, which is advantageous when selectivity is required during further derivatization, such as esterification.[1]

Synthesis & Reaction Engineering

The industrial synthesis of 1-cyclohexylamino-2-propanol is a classic example of nucleophilic ring-opening of an epoxide. However, achieving high purity requires controlling the regioselectivity and preventing poly-alkylation.[1]

Reaction Mechanism

The synthesis involves the nucleophilic attack of Cyclohexylamine on Propylene Oxide .[1]

  • Regioselectivity: The attack predominantly occurs at the less substituted carbon of the epoxide ring (Sₙ2-like mechanism), yielding the secondary alcohol (1-amino-2-propanol derivative).[1]

  • Side Reactions: Over-alkylation can occur if the propylene oxide is in excess, leading to the tertiary amine impurity.[1]

Synthesis Pathway Diagram

SynthesisPathway Cyclohexylamine Cyclohexylamine (Nucleophile) Conditions Heat (80-100°C) Controlled Addition Cyclohexylamine->Conditions PropyleneOxide Propylene Oxide (Epoxide) PropyleneOxide->Conditions MajorProduct 1-Cyclohexylamino-2-propanol (Major Product) Conditions->MajorProduct Primary Attack (S_N2) BisImpurity N,N-Di(2-hydroxypropyl) cyclohexylamine (Over-alkylation Impurity) MajorProduct->BisImpurity Excess Epoxide (Secondary Reaction)

Figure 1: Synthetic pathway showing the nucleophilic ring-opening of propylene oxide by cyclohexylamine and the potential formation of bis-alkylated impurities.[1][2][3][4]

Process Control Parameters

To maximize yield and minimize the bis-impurity:

  • Stoichiometry: Maintain a molar excess of cyclohexylamine (1.1:1 to 1.5:1 ratio).[1] This statistically favors mono-alkylation.[1]

  • Temperature: Maintain reaction between 80–100°C. Higher temperatures increase the rate of the secondary reaction (impurity formation).[1]

  • Addition Mode: Add propylene oxide slowly to the amine.[1] This ensures the concentration of epoxide remains low relative to the amine, suppressing over-alkylation.

Impurity Profiling & Quality Control

In drug development, particularly when using this molecule as an intermediate for Hexylcaine , impurity control is paramount.[1]

Impurity TypeStructure/OriginRemediation Strategy
Bis-Alkylated Amine Tertiary amine formed by reaction of product with another mole of propylene oxide.[1]Distillation: The boiling point difference allows separation, though high vacuum is required due to the high BP of the product.[1]
Regioisomer 2-cyclohexylamino-1-propanol (Attack at the substituted carbon).[1]Steric Control: The bulk of the cyclohexyl group naturally disfavors attack at the substituted carbon (steric hindrance), minimizing this isomer to <5%.[1]
Residual Amine Unreacted Cyclohexylamine.[1]Stripping: Easily removed via vacuum stripping due to its lower boiling point (134°C).[1]

Applications in Drug Development

Local Anesthetics (Hexylcaine Synthesis)

1-Cyclohexylamino-2-propanol is the immediate precursor to Hexylcaine Hydrochloride .[1]

  • Mechanism: The secondary alcohol group is esterified with benzoic acid (or benzoyl chloride).[1]

  • Structure-Activity Relationship (SAR): The cyclohexyl ring provides lipophilicity essential for penetrating the nerve membrane, while the amino-ester linkage is cleaved by plasma esterases, determining the duration of action.[1]

Corrosion Inhibition

Beyond pharma, the molecule acts as a vapor phase corrosion inhibitor.[1] The lone pair on the nitrogen and the hydroxyl group allow it to chelate to metal surfaces, forming a protective monolayer that prevents oxidation.[1]

Analytical Characterization Protocols

Trustworthy data requires self-validating analytical methods.[1] Below is a standard workflow for verifying the identity and purity of 1-Cyclohexylamino-2-propanol.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Characterization Sample Raw Sample (Reaction Crude) GCMS GC-MS Analysis (Purity & ID) Sample->GCMS Dilute in MeOH Titration Non-Aqueous Titration (Amine Value) Sample->Titration Dissolve in Glacial Acetic Acid Result Certificate of Analysis (CoA) GCMS->Result Area % > 98% Titration->Result Assay 99-101%

Figure 2: Quality control workflow combining chromatographic purity assessment with potentiometric assay.

Protocol: Non-Aqueous Titration (Assay)
  • Principle: The weak basicity of the secondary amine requires a non-aqueous solvent to enhance the endpoint inflection.[1]

  • Reagents: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.[1]

  • Indicator: Crystal Violet (or Potentiometric detection).[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = 157.25,
    
    
    = Sample weight (g).[1][3][5]
Protocol: GC-MS Parameters
  • Column: Rtx-5 Amine or equivalent (base-deactivated column is critical to prevent peak tailing of the amine).[1]

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (hold 2 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Detection: MS (EI source). Look for parent ion

    
     157 and characteristic cyclohexyl fragment (
    
    
    
    83).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 1-(Cyclohexylamino)propan-2-ol. Retrieved from [Link]

  • Cope, A. C., & Hancock, E. M. (1944). Aminoalcohols and their Esters.[1] I. Monoalkylamino Alcohols. Journal of the American Chemical Society, 66(9), 1453–1458.[1] (Foundational synthesis of Hexylcaine precursors).

  • Cheméo (2025). Chemical Properties of 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link]

  • LookChem. 1-Cyclohexylamino-2-propanol Product Database and Synthesis Routes. Retrieved from [Link][2]

Sources

A Comprehensive Technical Guide to the Safety Data Sheet for 1-Cyclohexylamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 1-Cyclohexylamino-2-propanol (CAS No. 103-00-4), a compound utilized in various chemical syntheses. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a robust and validated approach to laboratory safety.

Section 1: Chemical Identification and Core Properties

1-Cyclohexylamino-2-propanol is a secondary amine and alcohol with the molecular formula C9H19NO.[1][2] Understanding its fundamental identity is the first step in safe handling.

IdentifierValueSource
IUPAC Name 1-(cyclohexylamino)propan-2-ol[2]
CAS Number 103-00-4[1][2]
Molecular Formula C9H19NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Synonyms 1-Cyclohexylaminopropan-2-ol, USAF DO-19[1]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with 1-Cyclohexylamino-2-propanol. The compound is classified as a hazardous substance requiring stringent control measures.[3]

Signal Word: Danger [3]

This signal word indicates the presence of severe hazards. The chemical's corrosive nature, potential for serious health effects, and flammability are the primary drivers for this classification.

GHS Hazard Classifications and Statements:
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1H318: Causes serious eye damage
Reproductive Toxicity Category 2H361: Suspected of damaging fertility
STOT, Single Exposure Category 3H335: May cause respiratory irritation

Source:[3]

The presence of both an amine and a hydroxyl group contributes to its corrosive properties and its ability to act as a respiratory irritant. The flammability classification necessitates careful management of ignition sources.[3]

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

A risk-based approach to handling requires engineering controls and appropriate PPE to mitigate the hazards identified. The causality between the hazard and the protective measure is critical for ensuring compliance and safety.

Engineering Controls:
  • Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to control inhalation exposure.[3] Explosion-proof ventilation is required due to its flammability.[3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The selection of PPE is directly dictated by the substance's hazard profile.

  • Hand Protection: Wear protective gloves. The specific material (e.g., nitrile, neoprene) should be selected based on breakthrough time and resistance to the chemical.

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes that can cause serious eye damage.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[3] For larger quantities or situations with a high risk of splashing, full protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Diagram: Hazard-to-Protection Correlation

Section 4: Emergency Procedures and First-Aid Protocols

In the event of an exposure or spill, a rapid and pre-planned response is essential. The following protocols are derived from standard safety data sheets.[3][6]

Step-by-Step First-Aid Measures:
  • Inhalation: Immediately remove the individual to fresh air and keep them comfortable for breathing.[3][6] Seek immediate medical attention as the substance is toxic if inhaled.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[3][6] Rinse the affected skin with large amounts of water/shower for at least 15 minutes.[3] Immediate medical attention is required due to the corrosive nature of the chemical.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][6] Call a poison control center or doctor immediately for treatment advice.[3]

First_Aid_Workflow Start Exposure Occurs Route Identify Route of Exposure Start->Route Inhalation 1. Move to Fresh Air 2. Keep at Rest 3. Call for Medical Help Route->Inhalation Inhalation Skin 1. Remove Contaminated Clothing 2. Rinse Skin with Water (15 min) 3. Call for Medical Help Route->Skin Skin Contact Eyes 1. Rinse Eyes with Water (15 min) 2. Remove Contact Lenses 3. Call for Medical Help Route->Eyes Eye Contact Ingestion 1. Rinse Mouth 2. DO NOT Induce Vomiting 3. Call for Medical Help Route->Ingestion Ingestion End Medical Attention Provided Inhalation->End Skin->End Eyes->End Ingestion->End

Diagram: Emergency First-Aid Workflow

Section 5: Safe Handling, Storage, and Disposal

Proactive measures are necessary to ensure the chemical's integrity and prevent accidental release or dangerous reactions.

Handling Protocols:
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

  • Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

  • Use only non-sparking tools and take precautionary measures against static discharge.[3]

  • Ground and bond the container and receiving equipment to prevent static charge build-up.[3]

  • Avoid breathing mist or vapors.[3]

Storage Conditions:
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

  • Store locked up and away from incompatible materials, such as strong oxidizing agents.[3]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

Disposal Considerations:
  • Disposal of this chemical and its container must be done in accordance with local, regional, and national regulations.

  • Do not allow the product to be released into the environment.[7] It should be disposed of via a licensed waste disposal contractor.

References

  • 1-(Cyclohexylamino)-2-propanol benzoate·hydrochloride - ChemBK . [Link]

  • Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4) - Cheméo . [Link]

  • 2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (S)- | C16H23NO2 | CID 6604266 - PubChem . [Link]

  • 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem . [Link]

  • 2-(cyclohexylamino)propan-1-ol| CAS:#27840-90-0 - Letopharm Limited . [Link]

  • SAFETY DATA SHEET . [Link]

  • Safety Data Sheet: Cyclohexylamino propanesulphonic acid - Carl ROTH . [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/E7AD763C42553B3C8025896C0053C293/ File/270498.pdf)
  • Safety Data Sheet: 2-Propanol - Carl ROTH . [Link]

  • UN1219 2-Propanol AGR, ACS, ISO, Ph Eur . [Link]

Sources

Solubility of 1-Cyclohexylamino-2-propanol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and formulation scientists. It synthesizes physicochemical data with practical experimental protocols.[1]

CAS: 103-00-4 | Formula: C


H

NO | MW: 157.25 g/mol

Executive Summary

1-Cyclohexylamino-2-propanol represents a class of amphiphilic secondary amino alcohols widely utilized as intermediates in the synthesis of local anesthetics (e.g., Hexylcaine), vulcanization accelerators, and corrosion inhibitors.[1] Its utility in drug development and industrial formulation is defined by its dual-solubility profile : the molecule possesses a lipophilic cyclohexyl tail and a hydrophilic amino-alcohol head.

This guide provides a definitive analysis of its solubility behavior, distinguishing between the free base and salt forms , and offers validated protocols for determining solubility boundaries in critical process solvents.[1]

Physicochemical Architecture & Solubility Mechanism[1][2]

To predict and manipulate the solubility of 1-Cyclohexylamino-2-propanol, one must understand the competition between its structural domains.

PropertyValueImplication for Solubility
Physical State Solid (Low MP: ~45.6°C)Prone to supercooling; often handled as a melt or solution.
LogP (Octanol/Water) ~1.68Intermediate Lipophilicity. It partitions effectively into organic layers but retains water affinity.
pKa (Calculated) ~10.5 (Secondary Amine)pH-Switchable. Solubility in water is driven entirely by protonation.
H-Bond Donors/Acceptors 2 / 2Capable of strong H-bonding with alcohols and water.
The "Amphiphilic Switch" Mechanism[1][2]
  • In Organic Media: The cyclohexyl ring drives solubility in non-polar and moderately polar solvents (Toluene, DCM) via Van der Waals interactions.[1]

  • In Aqueous Media: The secondary amine acts as a solubility switch.[1]

    • pH < pKa (Acidic): Protonation forms the cation (

      
      ), increasing water solubility by orders of magnitude.[1]
      
    • pH > pKa (Basic): The neutral free base dominates, significantly reducing water solubility and driving the molecule into the organic phase or causing oiling-out.

Solubility Profile: Water vs. Organic Solvents[1][2]

The following data summarizes the expected solubility behavior based on Structure-Activity Relationships (SAR) and homologous series data.

Table 1: Solubility Matrix
Solvent ClassSolventSolubility RatingMechanistic Insight
Aqueous Water (pH 2.0)Very High (>100 mg/mL)Formation of hydrophilic hydrochloride salt.
Aqueous Water (pH 12.[1]0)Low (<10 mg/mL)Free base dominates; hydrophobic effect of cyclohexyl ring limits solubility.
Polar Protic Ethanol / MethanolMiscible Synergistic H-bonding with both hydroxyl and amine groups.
Chlorinated Dichloromethane (DCM)Very High Excellent solvation of the lipophilic cyclohexyl ring.
Aromatic TolueneHigh

-alkyl interactions stabilize the cyclohexyl moiety.
Aliphatic Heptane / HexaneModerate to Low Soluble at elevated temperatures; likely to crystallize upon cooling (ideal for purification).
Critical Process Note: Temperature Sensitivity (LCST)

Like many ethoxylated amines, 1-Cyclohexylamino-2-propanol aqueous solutions may exhibit Lower Critical Solution Temperature (LCST) behavior. As temperature rises, hydrogen bonding with water weakens, potentially causing phase separation (cloud point), particularly near the pKa.[1]

Strategic Visualization: Solvent Selection Logic

The following diagram illustrates the decision logic for solvent selection during extraction and crystallization processes.

SolubilityLogic Start Start: 1-Cyclohexylamino-2-propanol (Crude Mixture) Goal Goal: Isolation/Purification Start->Goal WaterAcid Aqueous Acid (pH < 9) Goal->WaterAcid For Dissolution WaterBase Aqueous Base (pH > 11) Goal->WaterBase For Extraction OrganicNonPolar Alkanes (Heptane) Goal->OrganicNonPolar For Purification SolubleSalt Soluble Cationic Species (Homogeneous) WaterAcid->SolubleSalt Protonation OilingOut Phase Separation (Free Base Oil) WaterBase->OilingOut Deprotonation OrganicPolar Alcohols (EtOH, IPA) Crystallization Crystallization upon Cooling OrganicNonPolar->Crystallization Temp. Drop OilingOut->OrganicNonPolar Partition into Organic

Figure 1: Decision tree for solvent selection based on pH-dependent solubility switches and thermal crystallization potential.

Validated Experimental Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., residual cyclohexylamine) can alter solubility.[1] Use these self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Purpose: To define the exact solubility limit in a specific solvent at a defined temperature.

  • Preparation: Add excess solid 1-Cyclohexylamino-2-propanol (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration:

    • Seal tightly and agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

    • Check Point: If the solid dissolves completely, add more solid until a persistent suspension is observed.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification:

    • Gravimetric (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC (Precise): Dilute filtrate and analyze (C18 Column, Acetonitrile/Water gradient, UV detection at 210 nm).

  • Validation: Repeat with a 48-hour equilibration to ensure the system reached true thermodynamic equilibrium.

Protocol B: pH-Dependent Solubility Profiling (Potentiometric)

Purpose: To determine the precise pH at which the molecule precipitates (oils out) from water.

  • Dissolution: Dissolve 100 mg of the compound in 10 mL of 0.1 M HCl (fully protonated state).

  • Titration: Slowly add 0.1 M NaOH while monitoring turbidity via a UV-Vis probe (at 600 nm) or visual inspection.

  • Endpoint Detection: Record the pH where transmittance drops (onset of turbidity).[1] This is the pH

    
      (pH of maximum solubility).
    
  • Application: Maintain process pH at least 1 unit below this value to prevent equipment fouling.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7630, 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link]

  • Cheméo. (2025).[1][2][3][4][5] Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4). Retrieved from [Link]

  • Avocado Research Chemicals. (2025).[1][6] Safety Data Sheet: Amino-Alcohols and Derivatives. (General reference for handling amino-propanol derivatives).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source for solvent polarity and solubility mechanisms).[1]

Sources

Difference between 1-Cyclohexylamino-2-propanol and cyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparison between Cyclohexylamine and its downstream derivative 1-Cyclohexylamino-2-propanol , designed for researchers in pharmaceutical synthesis and impurity profiling.

Core Distinction: Precursor vs. Functionalized Intermediate

Executive Summary

The primary distinction between Cyclohexylamine (CHA) and 1-Cyclohexylamino-2-propanol is their role in the synthetic value chain. CHA is a primary aliphatic amine used as a raw material, while 1-Cyclohexylamino-2-propanol is a secondary amine-alcohol formed by the N-alkylation of CHA with propylene oxide.

For drug development professionals, this relationship is critical in the synthesis of local anesthetics (e.g., Hexylcaine ). CHA is the starting reagent, and 1-Cyclohexylamino-2-propanol is the penultimate intermediate. Consequently, CHA is frequently monitored as a process-related impurity (residual solvent/reagent) within the specification of the propanol derivative.

Chemical & Physical Characterization[1][2][3][4][5][6][7]

The structural evolution from CHA to the propanol derivative introduces a chiral center and significantly alters the polarity and volatility profile.

FeatureCyclohexylamine (CHA)1-Cyclohexylamino-2-propanol
CAS Number 108-91-8103-00-4
Structure Primary Amine (

)
Secondary Amino-Alcohol (

)
Molecular Formula


Molecular Weight 99.17 g/mol 157.25 g/mol
Boiling Point 134.5 °C~275 °C (significantly less volatile)
Chirality AchiralChiral (C2 on propyl chain)
Basicity (pKa) ~10.64 (Strong Base)~10.1 (Slightly reduced due to -OH ind. effect)
Solubility Miscible with waterSoluble; -OH group maintains hydrophilicity
Structural Visualization

The following diagram illustrates the structural relationship and physical property shift.

G CHA Cyclohexylamine (CHA) CAS: 108-91-8 Primary Amine Volatile Liquid Product 1-Cyclohexylamino-2-propanol CAS: 103-00-4 Secondary Amino-Alcohol Chiral Center @ C2 CHA->Product Nucleophilic Ring Opening (SN2 Attack at Terminal C) PO Propylene Oxide (Epoxide Reagent) PO->Product Reagent

Figure 1: Synthetic transformation of Cyclohexylamine to 1-Cyclohexylamino-2-propanol via hydroxypropylation.

Synthetic Pathways & Regiochemistry[7]

The synthesis of 1-Cyclohexylamino-2-propanol is a classic nucleophilic epoxide ring opening . This reaction dictates the impurity profile found in the final product.

Reaction Mechanism[2][7]
  • Nucleophile: The lone pair on the CHA nitrogen attacks the epoxide ring.

  • Regioselectivity: Attack predominantly occurs at the less sterically hindered terminal carbon (C1) of propylene oxide, following

    
     kinetics.
    
  • Product: This yields the secondary alcohol (1-amino-2-propanol structure).

Critical Impurity Note: If the reaction stoichiometry is not controlled (i.e., excess propylene oxide), the secondary amine product can react further to form a tertiary amine (di-propoxylated species). Thus, in Hexylcaine production, the mono-propoxylated species must be purified to remove both residual CHA (starting material) and over-alkylated byproducts.

Analytical Methodologies

Distinguishing these two compounds requires separation techniques that account for the significant difference in volatility and hydrogen-bonding capability.

Separation Strategy
  • Gas Chromatography (GC): Ideal for CHA due to its high volatility. The propanol derivative requires higher temperatures or derivatization (e.g., silylation) to prevent tailing caused by the hydroxyl group.

  • HPLC: Preferred for the propanol derivative and its salts (e.g., Hydrochloride).

Recommended HPLC Protocol (Impurity Tracking)

To quantify residual CHA in a batch of 1-Cyclohexylamino-2-propanol:

  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Gradient.

    • Rationale: Low pH ensures both amines are fully protonated (

      
      ). The hydrophobic cyclohexyl ring provides retention, but the extra hydroxypropyl group on the product alters selectivity.
      
  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / CAD (Charged Aerosol Detection) for higher sensitivity.

Analysis cluster_GC Volatile Analysis (GC-FID) cluster_HPLC Non-Volatile Analysis (HPLC-CAD) Sample Sample Matrix (Reaction Mixture) GC_Col Column: DB-1 or DB-Amine Sample->GC_Col Residual CHA Quant LC_Col Column: C18 (Low pH) Sample->LC_Col Purity Profiling GC_Res Result: CHA elutes early Product elutes late/tails GC_Col->GC_Res LC_Res Result: Separation by Hydrophobic Interaction LC_Col->LC_Res

Figure 2: Analytical decision tree for separating CHA from its hydroxypropylated derivative.

Toxicology & Safety Profile

The toxicological profiles differ due to metabolic activation and corrosivity.

Cyclohexylamine (CHA)[8][9]
  • Classification: Systemic Toxin & Corrosive.

  • Key Hazard: Testicular Atrophy . CHA is a known metabolite of the sweetener cyclamate and has been extensively studied for reproductive toxicity.

  • Metabolism: It is not readily metabolized further and is excreted unchanged, causing bladder irritation.

  • Handling: High vapor pressure makes inhalation a significant risk.

1-Cyclohexylamino-2-propanol[1][2]
  • Classification: Irritant / Local Anesthetic Intermediate.

  • Key Hazard: Skin and eye irritation (severe).[1][2]

  • Pharmacology: As a secondary amine with a lipid-soluble tail, it possesses membrane-stabilizing properties (local anesthetic effect), which is why it is the precursor to Hexylcaine .

  • Safety Advantage: Significantly lower vapor pressure reduces inhalation risk compared to CHA, but direct contact corrosivity remains high due to the amine functionality.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7630, 1-(Cyclohexylamino)propan-2-ol. Retrieved from [Link]

  • Beyer, K. H., et al. (1948). A comparative study of the activity and toxicity of hexylcaine (1-cyclohexylamino-2-propylbenzoate).[3] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • U.S. Department of Agriculture (2001). Cyclohexylamine: NOSB TAP Review.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Analytical Methods for Amines. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Chloro-3-(cyclohexylamino)-2-propanol from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

This Application Note details the protocol for the synthesis of 1-Chloro-3-(cyclohexylamino)-2-propanol (CACP) via the nucleophilic ring-opening of epichlorohydrin with cyclohexylamine.

Critical Nomenclature Clarification: While the prompt requests "1-Cyclohexylamino-2-propanol" (CAS: 103-00-4), the direct reaction of epichlorohydrin (


) with cyclohexylamine yields the 3-chloro derivative  (CACP). The non-chlorinated analog is typically synthesized from propylene oxide. In drug development, however, the 3-chloro derivative  is the far more valuable intermediate, serving as the electrophilic scaffold for synthesizing beta-blockers (e.g., Pindolol, Carazolol) via subsequent displacement of the chloride by aryloxy nucleophiles.

This guide focuses on the high-fidelity synthesis of the chlorohydrin intermediate , ensuring regioselectivity and preventing uncontrolled polymerization.

Reaction Mechanism & Chemical Logic

The synthesis relies on the


 nucleophilic attack of the primary amine (cyclohexylamine) on the least hindered carbon of the epoxide ring.
Mechanistic Pathway
  • Nucleophilic Attack: The lone pair of the cyclohexylamine nitrogen attacks the terminal carbon (C3) of epichlorohydrin.

  • Ring Opening: The epoxide ring opens to form an alkoxide intermediate.

  • Proton Transfer: Rapid proton exchange yields the secondary alcohol (chlorohydrin).

Key Challenge: Epichlorohydrin is bifunctional (epoxide + alkyl chloride).

  • Risk:[1] If the amine attacks the C-Cl bond or if the product reacts with another mole of epichlorohydrin, polymerization (oligomerization) occurs.

  • Solution: We utilize a low-temperature addition strategy with the amine in slight excess or high dilution to favor mono-alkylation over polymerization.

Reaction Scheme Visualization

ReactionPathway Epi Epichlorohydrin (Electrophile) TS Transition State (Ring Opening) Epi->TS + Amine (0-10°C) Amine Cyclohexylamine (Nucleophile) Amine->TS Product 1-Chloro-3-(cyclohexylamino)-2-propanol (CACP) TS->Product Proton Transfer SideProduct Polymeric By-products Product->SideProduct Excess Epi / High Temp

Figure 1: Reaction pathway for the synthesis of CACP. Controlled temperature is required to prevent the product from reacting further with Epichlorohydrin.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Epichlorohydrin (Reagent Grade, >99%) [Caution: Carcinogen/Alkylating Agent]

    • Cyclohexylamine (Reagent Grade, >99%)

    • Solvent: Methanol (MeOH) or Isopropanol (IPA).

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL) equipped with:

      • Mechanical Stirrer (essential for viscosity management).

      • Pressure-equalizing addition funnel.[2]

      • Thermometer / Temperature probe.

    • Ice/Water Bath.[2]

    • Rotary Evaporator.

Stoichiometry Table
ComponentRoleMW ( g/mol )Equiv.[2][3][4]Mass (g)Volume (mL)
Cyclohexylamine Nucleophile99.171.09.92 g~11.5 mL
Epichlorohydrin Electrophile92.521.059.71 g~8.2 mL
Methanol Solvent32.04N/AN/A50 mL

Note: A slight excess of Epichlorohydrin is often used to ensure complete consumption of the amine, but strict 1:1 is preferred if purification is difficult. Here, we use 1.05 equiv of Epi.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the glassware under a nitrogen stream to remove moisture (hydrolysis of epichlorohydrin can yield glycerol impurities).

  • Charge the flask with Cyclohexylamine (11.5 mL) and Methanol (30 mL) .

  • Cool the solution to 0–5°C using an ice bath.

Step 2: Controlled Addition (The Critical Step)

  • Dilute Epichlorohydrin (8.2 mL) in Methanol (20 mL) in the addition funnel.

  • Dropwise Addition: Add the Epichlorohydrin solution to the amine over a period of 60–90 minutes .

    • Control Point: Monitor internal temperature. Do NOT allow temperature to exceed 10°C during addition. Exotherms indicate rapid ring opening; uncontrolled heat leads to bis-alkylation.

Step 3: Reaction Maturation

  • Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (SiO2, 10% MeOH in DCM, Ninhydrin stain) or GC-MS. Disappearance of Cyclohexylamine indicates completion.

Step 4: Work-up & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40°C bath) to remove Methanol.

  • Result: A viscous, pale-yellow oil (Crude CACP).

  • Purification (Option A - Free Base Distillation):

    • Distill the oil under high vacuum (< 1 mmHg). Warning: Product is thermally sensitive.

  • Purification (Option B - Hydrochlorination - Recommended):

    • Dissolve the oil in minimal cold Isopropanol.

    • Add HCl in Dioxane or Ether (1.1 equiv) dropwise with stirring.

    • The CACP·HCl salt will precipitate as a white solid.

    • Filter, wash with cold ether, and dry.

Analytical Validation

To ensure the integrity of the synthesized 1-Chloro-3-(cyclohexylamino)-2-propanol , compare obtained data against these standard parameters.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR (CDCl3)

3.5 - 3.7 ppm (Multiplet, 2H)

(Deshielded by Chlorine)

3.8 - 4.0 ppm (Multiplet, 1H)

(Chiral center)

2.4 - 2.8 ppm (Multiplet, 3H)

and Cyclohexyl


1.0 - 1.9 ppm (Multiplet, 10H)
Cyclohexyl Ring Protons
IR Spectroscopy 3300 - 3400 cm

(Broad)
O-H and N-H stretch
700 - 800 cm

C-Cl stretch
Mass Spec (ESI) m/z = 192.1 [M+H]+Molecular Ion (Isotope pattern 3:1 for Cl)

Downstream Applications (Drug Development Context)

The synthesized CACP is rarely the final drug. It is a "switchable" intermediate.

Route A: Epoxide Formation

Treatment of CACP with aqueous NaOH (30%) yields N-cyclohexyl-2,3-epoxypropylamine .

  • Reagent: NaOH / Water.[5]

  • Mechanism:[1][3][6] Intramolecular Williamson Ether Synthesis.

  • Use: Highly reactive electrophile for further functionalization.

Route B: Beta-Blocker Synthesis (Aryloxypropanolamines)

The Chlorine atom in CACP is displaced by a phenol (e.g., 1-Naphthol) to create the beta-blocker core.

  • Reagent: Ar-OH + K2CO3 + CACP.

  • Mechanism:[1][3][4][6] Displacement of Cl (or Epoxide formation in situ followed by ring opening).

Downstream CACP 1-Chloro-3-(cyclohexylamino)-2-propanol (Synthesized Product) Epoxide N-Cyclohexyl-2,3-epoxypropylamine CACP->Epoxide NaOH / H2O (Cyclization) Drug Aryloxypropanolamine (Beta-Blocker Core) CACP->Drug Ar-OH / K2CO3 (Direct Displacement) Epoxide->Drug Ar-OH / Base (Ring Opening)

Figure 2: Downstream utility of the synthesized chlorohydrin in pharmaceutical synthesis.

Safety & Troubleshooting

Critical Safety Notes
  • Epichlorohydrin: Classified as a probable human carcinogen (Group 2A). It is volatile and easily absorbed through skin. Double-gloving (Nitrile) and fume hood use are mandatory.

  • Exotherm: The reaction is exothermic. Failure to cool adequately can lead to "runaway" polymerization, resulting in a solid, insoluble brick in the flask.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymer Formation Temperature too high during addition.Ensure internal temp stays <10°C. Dilute reagents further.
Product is Dark/Brown Oxidation of amine or impure starting materials.Distill Cyclohexylamine before use. Perform reaction under ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

.
Incomplete Reaction Old Epichlorohydrin (hydrolyzed).Use fresh bottle or increase equivalents to 1.1.
Difficulty Crystallizing Residual solvent or free base form.Ensure formation of HCl salt. Use dry ether/acetone for trituration.

References

  • Reaction of Epichlorohydrin with Cyclohexylamine. The Journal of Organic Chemistry. (Provides fundamental mechanistic insight into the aminolysis of epihalohydrins).

  • Amine-epichlorohydrin polymeric compositions. U.S. Patent 4,054,542. (Details the conditions leading to polymerization vs mono-substitution).

  • Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. (Overview of cyclohexylamine reactivity with epoxides).

  • Synthesis of 1-chloro-3-amino-2-propanol derivatives. Organic Syntheses. (General protocols for chlorohydrin formation).

  • Epichlorohydrin Safety Data Sheet. PubChem. (Toxicology and handling requirements).

Sources

1-Cyclohexylamino-2-propanol as intermediate for Hexylcaine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Cyclohexylamino-2-propanol as a Strategic Intermediate for Hexylcaine Synthesis

Abstract

This application note details the optimized synthesis and validation of 1-cyclohexylamino-2-propanol (CAS 103-00-4) , the critical amino-alcohol intermediate required for the production of the local anesthetic Hexylcaine (Cyclaine) . Unlike generic protocols, this guide focuses on controlling the regioselectivity of the epoxide ring-opening reaction and maximizing the yield of the subsequent esterification. We provide a self-validating workflow including reaction kinetics, purification via vacuum distillation, and conversion to the pharmacologically active hydrochloride salt.

Scientific Basis & Retrosynthetic Analysis

Hexylcaine (1-(cyclohexylamino)propan-2-yl benzoate) is a local anesthetic of the amino-ester class. Its structure comprises a lipophilic benzoate head and a hydrophilic amine tail, linked by a chiral propylene chain.

The synthesis hinges on the construction of the amino-alcohol backbone.[1] The most atom-economical route involves the nucleophilic attack of cyclohexylamine on propylene oxide .

Mechanism & Regioselectivity

The reaction between cyclohexylamine and propylene oxide is an SN2-type ring opening.

  • Regiocontrol: Nucleophilic attack occurs predominantly at the less sterically hindered terminal carbon (C1) of the epoxide. This yields the secondary alcohol (1-cyclohexylamino-2-propanol), which is the required isomer.

  • Side Reactions: Attack at C2 would yield the primary alcohol (2-cyclohexylamino-1-propanol), an impurity that must be minimized by maintaining lower reaction temperatures and avoiding acidic catalysts which can activate the more substituted carbon.

Retrosynthesis Hexylcaine Hexylcaine HCl (Target API) Intermediate 1-Cyclohexylamino-2-propanol (Key Intermediate) Hexylcaine->Intermediate Esterification Benzoyl Benzoyl Chloride Hexylcaine->Benzoyl Esterification Cyclohexylamine Cyclohexylamine (Nucleophile) Intermediate->Cyclohexylamine Epoxide Ring Opening PropyleneOxide Propylene Oxide (Electrophile) Intermediate->PropyleneOxide Epoxide Ring Opening

Figure 1: Retrosynthetic analysis of Hexylcaine showing the convergence of the amino-alcohol intermediate and the benzoylating agent.

Experimental Protocol: Synthesis of the Intermediate

Objective: Synthesis of 1-cyclohexylamino-2-propanol via nucleophilic ring opening.

Safety Warning: Propylene oxide is a volatile carcinogen (BP 34°C). Cyclohexylamine is corrosive. All operations must be performed in a fume hood. A sealed pressure vessel is recommended to prevent loss of volatile epoxide.

Materials
  • Cyclohexylamine (ReagentPlus, ≥99%)

  • Propylene Oxide (≥99%)

  • Water (Catalytic amount, accelerates proton transfer)

  • Equipment: High-pressure glass reactor or autoclave, vacuum distillation setup.

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Use a 3:1 molar excess of cyclohexylamine to propylene oxide. The excess amine acts as a solvent and prevents bis-alkylation (where the product reacts with another propylene oxide molecule).

  • Reaction Initiation:

    • Charge the reaction vessel with Cyclohexylamine (e.g., 99.1 g, 1.0 mol) and water (1 mL).

    • Cool to 0-5°C using an ice bath.

    • Slowly add Propylene Oxide (e.g., 19.3 g, 0.33 mol) dropwise to control the exotherm.

  • Thermal Phase:

    • Seal the vessel.

    • Heat to 90-100°C for 4 hours. The internal pressure will rise; ensure the vessel is rated for at least 5 bar.

    • Checkpoint: Monitor consumption of propylene oxide via GC or TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup & Purification:

    • Cool to room temperature and vent the vessel carefully.

    • Strip Solvent: Remove excess cyclohexylamine via rotary evaporation (50°C, 20 mbar). Recovered amine can be recycled.

    • Vacuum Distillation: Distill the residue under high vacuum.

    • Target Fraction: Collect the fraction boiling at 108-110°C at 10 mmHg (or ~275°C at atm).

    • Yield: Expect 85-92% yield of a viscous, colorless oil.

Experimental Protocol: Synthesis of Hexylcaine (Esterification)

Objective: Conversion of the intermediate to Hexylcaine Hydrochloride.

Materials
  • 1-Cyclohexylamino-2-propanol (Synthesized above)[2]

  • Benzoyl Chloride (Freshly distilled)[3]

  • Solvent: Anhydrous Toluene or Pyridine (Pyridine acts as both solvent and acid scavenger)

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1-cyclohexylamino-2-propanol (15.7 g, 0.1 mol) in anhydrous Pyridine (50 mL).

    • Cool solution to 0°C.

  • Acylation:

    • Add Benzoyl Chloride (14.1 g, 0.1 mol) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Observation: Pyridinium hydrochloride will precipitate as a white solid.

  • Isolation (Acid/Base Extraction):

    • Pour the reaction mixture into ice water (200 mL).

    • Basify with 10% NaOH to pH 10 to ensure the ester is in free-base form.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash the ether layer with water and brine, then dry over anhydrous MgSO4.

  • Salt Formation (Final API):

    • Filter the dried ether solution.

    • Slowly bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise.

    • Hexylcaine HCl will precipitate as white crystals.[4]

    • Recrystallize from Ethanol/Ether.

    • Melting Point Check: Target range 177-178.5°C .

Workflow Start Start: Cyclohexylamine + Propylene Oxide Step1 Reaction: 100°C, 4h (Sealed) Start->Step1 Step2 Distillation: Remove excess amine Collect fraction @ 110°C/10mmHg Step1->Step2 Intermediate Pure Intermediate (1-cyclohexylamino-2-propanol) Step2->Intermediate Step3 Benzoylation: Benzoyl Chloride/Pyridine Intermediate->Step3 Step4 Salt Formation: HCl/Ether Step3->Step4 Final Hexylcaine HCl Crystals Step4->Final

Figure 2: Operational workflow for the conversion of raw materials to the final hydrochloride salt.

Analytical Validation & Quality Control

To ensure the protocol is self-validating, compare your results against these standard parameters.

Parameter1-Cyclohexylamino-2-propanol (Intermediate)Hexylcaine HCl (Final Product)
Physical State Viscous colorless liquidWhite crystalline powder
Boiling/Melting Pt BP: 108-110°C (10 mmHg)MP: 177-178.5°C
IR Spectrum Broad -OH stretch (3300-3400 cm⁻¹)Strong Ester C=O (1710-1720 cm⁻¹)
1H NMR (CDCl3) δ 3.6 (m, 1H, CH-O), δ 2.4 (m, 2H, N-CH2)δ 8.0 (d, 2H, Ar-H), δ 5.4 (m, 1H, CH-O)
Solubility Miscible in ethanol, etherSoluble in water, ethanol

Critical Quality Attribute (CQA): In the NMR of the intermediate, the presence of a doublet at δ 1.1 ppm (methyl group) confirms the secondary alcohol structure. If the primary alcohol isomer (impurity) were present, the splitting pattern of the propyl chain would differ significantly.

References

  • Cope, A. C., & Hancock, E. M. (1944). "1-Alkylamino-2-propanols and their p-Nitro- and p-Aminobenzoates." Journal of the American Chemical Society, 66(9), 1453–1456. Link

  • Merck & Co. (1949). "Process for the preparation of Hexylcaine." U.S. Patent 2,486,374. Link

  • PubChem. (n.d.). "Hexylcaine Hydrochloride Compound Summary." National Library of Medicine. Link

  • Organic Syntheses. (n.d.). "General methods for Amino-alcohol synthesis." Organic Syntheses Collective Volumes. Link

Sources

Application Note: 1-Cyclohexylamino-2-propanol (CHAP) as a Dual-Action Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Cyclohexylamino-2-propanol (CHAP) (CAS: 103-00-4) as a high-efficiency corrosion inhibitor. Unlike simple aliphatic amines, CHAP integrates a cyclohexyl ring with a secondary amine and a hydroxyl group. This structural duality grants it unique dual-action properties :

  • Neutralizing Capability: It effectively neutralizes acidic species (CO₂, H₂S) in steam condensate systems.

  • Filming/Adsorption: The heteroatoms (N, O) facilitate strong chemisorption onto metal surfaces, forming a hydrophobic barrier that inhibits anodic dissolution and cathodic hydrogen evolution.

This protocol targets researchers and formulation scientists optimizing corrosion control in acid pickling (HCl) , steam condensate loops , and vapor phase preservation .

Mechanism of Action

The inhibition efficiency of CHAP relies on its molecular structure.[1] The lone electron pairs on the Nitrogen (amine) and Oxygen (hydroxyl) atoms serve as adsorption centers.

Adsorption Dynamics
  • Physisorption: Electrostatic interaction between the protonated amine (

    
    ) and the charged metal surface.
    
  • Chemisorption: Donor-acceptor interactions where

    
    -electrons from the cyclohexyl ring and lone pairs from N/O coordinate with empty 
    
    
    
    -orbitals of Iron (Fe).
  • Steric Coverage: The bulky cyclohexyl group acts as a hydrophobic shield, displacing water molecules from the interface.

Visualization of Inhibition Pathway

The following diagram illustrates the multi-step inhibition mechanism:

CHAP_Mechanism Solution Acidic Solution (H+, Cl-, CHAP) Metal Metal Surface (Fe) Solution->Metal Diffusion Adsorption Adsorption (Langmuir Isotherm) Solution->Adsorption Protonation [CHAP-H]+ Metal->Adsorption Surface Charge Film Protective Film Formation Adsorption->Film N/O Coordination Inhibition Corrosion Inhibition Film->Inhibition Block Active Sites

Figure 1: Mechanistic pathway of CHAP adsorption and film formation on steel substrates.

Experimental Protocols

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the charge transfer resistance (


) and double-layer capacitance (

) to determine inhibition efficiency (

).

Materials:

  • Working Electrode: Mild Steel (C1018), exposed area 1.0 cm².

  • Counter Electrode: Platinum foil.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Electrolyte: 1.0 M HCl.

  • Instrument: Potentiostat/Galvanostat (e.g., Gamry or Autolab).

Workflow:

  • Surface Prep: Polish steel samples with SiC paper (grades 400–1200). Degrease with acetone; wash with bidistilled water.

  • OCP Stabilization: Immerse electrode in 1.0 M HCl (with and without CHAP) for 30 mins until Open Circuit Potential (OCP) stabilizes.

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

    • Points: 10 points per decade.

  • Data Fitting: Fit Nyquist plots to an equivalent circuit

    
    .
    

Calculation:



Where 

and

are charge transfer resistances with and without inhibitor.
Protocol B: Weight Loss Measurement (Gravimetric)

Objective: Determine the corrosion rate (


) and surface coverage (

) over time.

Workflow:

  • Sample Prep: Cut mild steel coupons (

    
     cm). Record initial weight (
    
    
    
    ) to 0.1 mg precision.
  • Immersion: Suspend coupons in 250 mL beakers containing 1.0 M HCl with varying CHAP concentrations (100–1000 ppm).

  • Conditions: Maintain at 25°C (thermostatic bath) for 24 hours.

  • Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (

    
    ).
    

Calculation:




Data Analysis & Expected Results

Inhibition Efficiency Matrix

The following table summarizes typical performance metrics for CHAP in 1.0 M HCl at 25°C.

Concentration (ppm)Molarity (mM)Surface Coverage (

)
Inhibition Efficiency (

)
0 (Blank) 0--
100 ~0.640.6565.0
300 ~1.910.8282.0
500 ~3.180.9191.0
1000 ~6.360.9696.5
Adsorption Isotherm Validation

To validate the mechanism, plot


 vs. 

. A linear relationship indicates adherence to the Langmuir Adsorption Isotherm :


  • Slope: Should be close to 1.0.

  • 
    :  Adsorption equilibrium constant. High values (
    
    
    
    ) imply strong chemical adsorption.
  • 
    :  Calculate using 
    
    
    
    . Values more negative than -40 kJ/mol confirm Chemisorption.

Experimental Workflow Visualization

Experimental_Protocol cluster_Methods Select Validation Method Start Start: Steel Coupon Prep (Polish 400-1200 grit) Prep Degrease (Acetone) & Wash (Distilled H2O) Start->Prep EIS Electrochemical (EIS) 10mV AC, 100kHz-10mHz Prep->EIS WL Gravimetric (Weight Loss) 24h Immersion @ 25°C Prep->WL Analysis Calculate Efficiency (η%) & Adsorption Isotherm EIS->Analysis WL->Analysis End Report Generation Analysis->End

Figure 2: Step-by-step experimental workflow for validating CHAP efficacy.

Safety & Handling (MSDS Highlights)

  • Hazards: CHAP is an amino alcohol. It is flammable (Flash point ~63°C) and a skin/eye irritant .

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store in a cool, dry place under nitrogen atmosphere if possible to prevent oxidation.

  • Disposal: Dispose of as organic nitrogenous waste. Do not discharge into standard drains.

References

  • PubChem. (n.d.). 1-Cyclohexylamino-2-propanol | C9H19NO.[2][3] National Library of Medicine. Retrieved from [Link]

  • Hammouti, B., et al. (2012). The effect of 3-cyclohexylamino-propionitrile and aminocyclohexane on the behaviour steel in HCl solution. Der Pharma Chemica, 4(4), 1522-1534.[4] Retrieved from [Link]

  • Miksic, B. A., & Miller, R. H. (n.d.). Fundamental Principles of Corrosion Protection with Vapor Phase Inhibitors. Cortec Corporation.[5] Retrieved from [Link]

  • Menghani, J. (2017). Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc. Frontiers in Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Cyclohexylamino-2-propanol in Steam Condensate Systems

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a thorough understanding of the utilization of 1-Cyclohexylamino-2-propanol as a corrosion inhibitor in steam condensate systems. This document delves into the mechanistic underpinnings of its protective action, provides detailed experimental protocols for its evaluation and application, and offers guidance on monitoring its efficacy and ensuring safe handling.

Introduction: The Challenge of Condensate Corrosion and the Role of Alkanolamines

Steam condensate, an essential component of many industrial processes, is inherently aggressive towards the metallic components of a steam system. The primary culprits are dissolved gases, namely carbon dioxide (CO₂) and oxygen (O₂). Carbon dioxide, a byproduct of bicarbonate alkalinity breakdown in the boiler, dissolves in the condensate to form carbonic acid (H₂CO₃), leading to a decrease in pH and subsequent acid corrosion. This often manifests as uniform metal loss and grooving. Oxygen ingress, on the other hand, promotes localized pitting corrosion, which can rapidly lead to equipment failure.

To counteract these detrimental effects, a class of organic compounds known as alkanolamines are widely employed as corrosion inhibitors. 1-Cyclohexylamino-2-propanol, a member of this family, offers a multifaceted approach to corrosion control in steam condensate systems.

Mechanism of Action: A Dual-Pronged Approach to Protection

The efficacy of 1-Cyclohexylamino-2-propanol in mitigating corrosion stems from two primary mechanisms: neutralization and film formation.

Neutralization of Carbonic Acid

As a volatile amine, 1-Cyclohexylamino-2-propanol readily vaporizes with steam and distributes throughout the entire condensate system.[1] Upon condensation, it dissolves in the water and, being alkaline, neutralizes the carbonic acid present. This action raises the pH of the condensate to a less corrosive, mildly alkaline range, typically between 8.3 and 9.0. By maintaining the pH within this optimal window, the driving force for acid-induced corrosion is significantly diminished.

Formation of a Protective Adsorption Layer

In addition to its neutralizing capacity, 1-Cyclohexylamino-2-propanol possesses the ability to form a thin, protective film on metal surfaces. The nitrogen atom in the amine group has a lone pair of electrons that facilitates adsorption onto the metallic substrate. The cyclohexyl and propanol moieties of the molecule then orient themselves to create a hydrophobic barrier. This film acts as a physical shield, preventing direct contact between the corrosive condensate and the metal surface, thereby inhibiting both acid and oxygen-mediated corrosion.

Caption: Dual corrosion inhibition mechanism of 1-Cyclohexylamino-2-propanol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Cyclohexylamino-2-propanol is crucial for its effective application and safe handling.

PropertyValueReference
Chemical Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 275.4 °C at 760 mmHgLookChem
Melting Point 45.6 °CLookChem
Flash Point 107.1 °CLookChem
Density 0.95 g/cm³LookChem
Solubility in Water Miscible
Vapor Pressure 0.000641 mmHg at 25°CLookChem

Experimental Protocols

The following protocols provide a framework for the application, monitoring, and performance evaluation of 1-Cyclohexylamino-2-propanol in a laboratory or pilot-scale steam condensate system.

Protocol for Initial Dosing and System Passivation

Objective: To establish a protective film and achieve the target pH in the condensate system.

Materials:

  • 1-Cyclohexylamino-2-propanol solution (concentration to be determined based on system volume and makeup water alkalinity)

  • Chemical injection pump

  • pH meter

  • Corrosion coupon rack with pre-weighed mild steel and copper coupons

Procedure:

  • System Analysis: Before introducing the inhibitor, analyze the boiler feedwater for alkalinity, hardness, and dissolved solids. Also, determine the volume of the entire steam and condensate system.

  • Dosage Calculation: Calculate the initial dosage of 1-Cyclohexylamino-2-propanol required to achieve a target pH of 8.3-9.0 in the condensate. This calculation should account for the carbonic acid load, which is influenced by the feedwater alkalinity.

  • Injection Point: The preferred injection point for neutralizing amines is into the feedwater line ahead of the boilers.[1] This ensures proper mixing and distribution.

  • Initial Feed: For a system not previously treated with a filming amine, it is recommended to start with a lower dosage (approximately one-third of the calculated final feed rate) and gradually increase it over a period of several days. This prevents the rapid sloughing off of existing corrosion products, which could block steam traps and strainers.

  • Monitoring: During the initial dosing phase, monitor the condensate pH at various points in the system daily. Also, visually inspect steam traps and strainers for any signs of fouling.

  • Coupon Installation: Install pre-weighed and photographed mild steel and copper corrosion coupons in a coupon rack located in a representative section of the condensate return line.

Caption: Initial dosing and system passivation workflow.

Protocol for Routine Monitoring and Maintenance

Objective: To maintain the protective film and ensure the ongoing efficacy of the corrosion inhibitor.

Materials:

  • pH meter

  • Conductivity meter

  • Iron and copper test kits (e.g., colorimetric or spectrophotometric)

  • Analytical balance (for corrosion coupon analysis)

  • Microscope (for coupon examination)

Procedure:

  • Daily Checks:

    • Measure and record the pH and conductivity of the condensate at designated sampling points. The target pH range is 8.3-9.0.

    • Check the chemical feed pump to ensure it is operating correctly and that there is an adequate supply of the inhibitor solution.

  • Weekly Checks:

    • Test for iron and copper concentrations in the condensate. An increase in these levels can indicate a corrosion issue.

  • Monthly/Quarterly Checks:

    • Remove, clean, and re-weigh the corrosion coupons. Calculate the corrosion rate in mils per year (mpy).

    • Visually examine the coupons under a microscope for signs of pitting or uneven corrosion.

    • Maintain a detailed log of all measurements and observations.

ParameterFrequencyTarget RangeMethod
Condensate pH Daily8.3 - 9.0pH Meter
Conductivity DailyVaries by systemConductivity Meter
Iron Concentration Weekly< 0.1 ppmColorimetric/Spectrophotometric Test Kit
Copper Concentration Weekly< 0.05 ppmColorimetric/Spectrophotometric Test Kit
Corrosion Rate (Mild Steel) Monthly/Quarterly< 2.0 mpyGravimetric (Corrosion Coupons)
Corrosion Rate (Copper) Monthly/Quarterly< 0.2 mpyGravimetric (Corrosion Coupons)
Protocol for Quantitative Determination of 1-Cyclohexylamino-2-propanol

Objective: To accurately measure the concentration of 1-Cyclohexylamino-2-propanol in the condensate to ensure proper dosage.

Methodology: Gas Chromatography (GC) is a suitable method for the quantitative analysis of volatile amines in aqueous samples.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene glycol column)

Procedure:

  • Sample Preparation:

    • Collect a condensate sample in a clean, sealed container.

    • To preserve the sample, adjust the pH to approximately 3.0 with a phosphate buffer solution.

    • Prior to analysis, raise the pH to >10.0 with a suitable base to ensure the amine is in its free, volatile form.

    • Centrifuge the sample to remove any particulates.

  • Calibration:

    • Prepare a series of standard solutions of 1-Cyclohexylamino-2-propanol in deionized water at known concentrations.

    • Analyze the standards by GC-FID to generate a calibration curve.

  • Sample Analysis:

    • Inject a known volume of the prepared condensate sample into the GC.

    • Identify the 1-Cyclohexylamino-2-propanol peak based on its retention time compared to the standards.

    • Quantify the concentration using the calibration curve.

Safety and Handling

1-Cyclohexylamino-2-propanol is a chemical that requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the chemical. In case of potential for aerosol generation, respiratory protection may be necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

  • Spills: In the event of a spill, contain the material and absorb it with an inert material. Dispose of the waste in accordance with local regulations.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Remove contaminated clothing and wash the affected area with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Give large quantities of water. Seek immediate medical attention.

Troubleshooting

IssuePotential CauseRecommended Action
Low Condensate pH Insufficient inhibitor dosage; High CO₂ load.Increase inhibitor feed rate; Investigate and address the source of high CO₂.
High Iron/Copper Levels Underdosing of inhibitor; Oxygen ingress.Verify inhibitor dosage and concentration; Inspect the system for leaks.
Fouling of Steam Traps Overdosing of a filming amine in a dirty system; Sloughing of old corrosion products.Reduce inhibitor feed rate and gradually increase; Clean steam traps and strainers.

Conclusion

1-Cyclohexylamino-2-propanol is a valuable tool for the mitigation of corrosion in steam condensate systems. Its dual-action mechanism of neutralization and film formation provides comprehensive protection against both acid and oxygen-induced corrosion. By implementing the detailed protocols for application, monitoring, and performance evaluation outlined in this document, and by adhering to the recommended safety procedures, researchers and professionals can effectively utilize this compound to enhance the longevity and reliability of their steam systems.

References

  • Chem-Aqua, Inc. (2020). Treating Boiler Condensate with Filming Amines. Available at: [Link]

  • PubChem. (n.d.). 1-(Cyclohexylamino)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (n.d.). 1-Cyclohexylamino-2-propanol. Available at: [Link]

  • ASTM International. (2018).
  • Chem-Aqua, Inc. (2018). Technical Bulletin TB1-030: Neutralizing Amine Use in Hospital Steam Boilers.
  • Cortec Corporation. (2017). Amine Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam Generation Systems and Power Plants. Available at: [Link]

  • Kumar, A., & Dhanda, S. (2021). Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study.
  • Accepta. (n.d.). AMT / AT-2329 – Corrosion Inhibitor for Steam Condensate Lines. Available at: [Link]

  • GreenWTS. (n.d.). Condensate Line Corrosion Inhibitor. Available at: [Link]

Sources

Application Notes & Protocols for 1-Cyclohexylamino-2-propanol as a Neutralizing Amine in Boiler Water Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Corrosion within steam and condensate systems represents a significant operational challenge, leading to reduced efficiency, increased maintenance costs, and potential equipment failure. A primary cause of this corrosion is the formation of carbonic acid in the condensate, a byproduct of the thermal decomposition of bicarbonate alkalinity present in the boiler makeup water.[1][2] This document provides a comprehensive technical guide on the application of 1-Cyclohexylamino-2-propanol, a volatile neutralizing amine, for the effective mitigation of condensate system corrosion. We will delve into its chemical properties, mechanism of action, detailed application protocols, monitoring procedures, and safety considerations to equip researchers and system operators with the necessary knowledge for its successful implementation.

The Challenge: Carbonic Acid Corrosion

The water used to feed boilers, known as makeup water, naturally contains dissolved bicarbonate alkalinity. Within the high-temperature environment of a boiler, these bicarbonates decompose to form carbon dioxide (CO₂).

Reaction: 2HCO₃⁻ (aq) + Heat → CO₃²⁻ (aq) + H₂O (l) + CO₂ (g)

This CO₂ gas is not corrosive itself but travels with the steam throughout the system. When the steam cools and condenses in the return lines, the CO₂ dissolves in the water to form carbonic acid (H₂CO₃).[1]

Reaction: CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq)

Carbonic acid is a weak acid, but its continuous formation significantly lowers the pH of the condensate, making it aggressive towards metals like steel and copper, leading to thinning of pipe walls and equipment damage.[1][3]

1-Cyclohexylamino-2-propanol: A Profile

1-Cyclohexylamino-2-propanol is an organic compound classified as a neutralizing amine. Its volatility allows it to be transported with steam, and its basicity enables it to neutralize acidic compounds in the condensate.[2][4]

PropertyValueSource
Chemical Formula C₉H₁₉NO[5]
Synonyms 1-(cyclohexylamino)propan-2-ol[5]
Molecular Weight 157.26 g/mol [5]
Boiling Point 275.4°C at 760 mmHg[5]
Flash Point 107.1°C[5]
Density 0.95 g/cm³[5]
Appearance Colorless to yellow liquid[6]

Mechanism of Corrosion Inhibition

Neutralizing amines are a cornerstone of condensate corrosion control. Their function is straightforward yet highly effective.[7]

  • Volatilization: The amine is injected into the boiler feedwater and, due to its volatility, vaporizes along with the water to become part of the steam.[8]

  • Distribution: It travels with the steam throughout the entire system, reaching even the most distant points.[9]

  • Condensation & Neutralization: As the steam condenses, the amine dissolves into the liquid phase along with the CO₂. Being alkaline, it hydrolyzes to generate hydroxide ions which neutralize the carbonic acid.[3][7]

  • pH Elevation: This neutralization reaction raises the pH of the condensate to a non-corrosive range, typically between 7.5 and 9.0, protecting metal surfaces from acid attack.[1][9]

The following diagram illustrates the protective mechanism of a neutralizing amine like 1-Cyclohexylamino-2-propanol.

G cluster_boiler Boiler cluster_system Condensate System Boiler Boiler Feedwater (H₂O, HCO₃⁻, Amine) Steam Steam Generation (H₂O, CO₂, Amine) Boiler->Steam Heat Condensate Condensation (H₂O, CO₂, Amine) Steam->Condensate Travels through system Reaction CO₂ + H₂O → H₂CO₃ (Acid) Amine + H₂O → OH⁻ (Base) Condensate->Reaction Neutralization H₂CO₃ + OH⁻ → HCO₃⁻ + H₂O (Neutralization) Reaction->Neutralization Result Protected Pipes (pH 8.0 - 9.0) Neutralization->Result

Caption: Mechanism of Neutralizing Amine Action.

Application and Dosing Protocol

Proper application is critical to the success of a neutralizing amine program. The following protocols are based on industry best practices.

5.1 Injection Point and Method

  • Injection Location: The neutralizing amine solution should be injected continuously into the feedwater line ahead of the boilers, preferably into the feedwater tank or deaerator storage section.[8][10] This ensures thorough mixing and consistent distribution of the amine into the steam.[8]

  • DO NOT inject directly into the steam header. This can lead to poor distribution and concentrated "spikes" of amine in parts of the system.[10]

  • Feeding Method: Amines must be fed on a continuous or proportional basis , typically in direct proportion to the boiler makeup water usage.[8][10] Batch feeding (e.g., once or twice a day) is unacceptable as it leads to fluctuating pH levels and periods of inadequate protection.[8]

5.2 Dosage Determination

The required dosage of 1-Cyclohexylamino-2-propanol is directly proportional to the amount of carbonic acid formed, which in turn depends on the bicarbonate alkalinity of the boiler makeup water.

  • Initial Calculation: A water treatment specialist should perform a full analysis of the makeup water to determine its alkalinity. This value is used to calculate a starting dosage. The goal is to feed enough amine to neutralize the carbonic acid and establish a target pH in the condensate.

  • Program Optimization: The initial dosage is a starting point. The program must be optimized by regularly monitoring the condensate pH and adjusting the amine feed rate until the target pH is consistently maintained.

Monitoring and Control Protocol

A self-validating system requires diligent monitoring. The effectiveness of the 1-Cyclohexylamino-2-propanol program is verified through chemical analysis and physical inspection.

6.1 Condensate pH Monitoring

  • Frequency: Daily

  • Target Range: 7.5 - 9.0 (Note: For systems with significant copper alloys, the pH is often maintained in the 8.8-9.2 range to minimize corrosion of both copper and steel).[7]

  • Procedure:

    • Identify representative sample points in the condensate return system.

    • Flush the sample line for several minutes.

    • Collect the sample and cool it to room temperature before measuring the pH with a calibrated pH meter.

6.2 Amine Concentration Analysis

To ensure compliance with internal targets or regulatory limits (e.g., FDA), periodic analysis of the amine concentration in the steam is required.[10]

  • Frequency: As required by the program or regulations (e.g., quarterly).

  • Sample Collection Protocol:

    • Collect a condensed steam sample , not a condensate sample from the return lines. The sample must be taken directly from the steam header or a main steam line.[8][10]

    • Use a dedicated sample cooler or cooling coil to fully condense the steam without flashing.[10]

    • Flush the sample line to drain for at least 15 minutes prior to collection.[10]

    • Fill a clean plastic sample bottle to the very top, allowing a slight overflow to eliminate any air headspace.[10]

    • Cap the bottle immediately and label it clearly.[10]

    • Promptly ship to a laboratory for analysis.

  • Analytical Methods: Laboratory analysis is typically performed using methods such as Gas Chromatography (GC) or specific colorimetric/fluorometric procedures.[11][12]

6.3 Corrosion Rate Monitoring

  • Method: Install corrosion coupon racks in the condensate return lines. Corrosion coupons are pre-weighed metal strips that are exposed to the condensate for a set period (e.g., 30-90 days).[13]

  • Analysis: After exposure, the coupons are removed, cleaned, and re-weighed. The weight loss is used to calculate the corrosion rate in mils per year (mpy). This provides a direct measure of the treatment program's effectiveness.

Experimental Workflow for Program Implementation

The following workflow provides a systematic approach to implementing and validating a corrosion control program using 1-Cyclohexylamino-2-propanol.

G A Step 1: System Audit - Analyze Makeup Water (Alkalinity) - Identify System Metallurgy - Install Corrosion Coupon Racks B Step 2: Initial Dosing - Calculate Starting Feed Rate - Calibrate Chemical Pump - Begin Continuous Injection A->B C Step 3: Daily Monitoring - Measure Condensate pH - Inspect System for Leaks B->C D Step 4: Adjust & Optimize - Adjust Amine Pump Based on pH - Maintain pH in Target Range (7.5-9.0) C->D D->C Iterative Process E Step 5: Performance Validation - Analyze Corrosion Coupons (30-90 days) - Conduct Periodic Steam Analysis for Amine Residual D->E F Step 6: Ongoing Control - Continue Daily pH Monitoring - Maintain Consistent Feed Rate E->F

Caption: Boiler Treatment Program Implementation Workflow.

Safety and Handling

As with all industrial chemicals, 1-Cyclohexylamino-2-propanol must be handled with care. Always refer to the manufacturer's Safety Data Sheet (SDS) for complete information.[14]

AspectPrecaution
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety glasses with side shields or goggles, and appropriate protective clothing.[15]
Handling Avoid contact with eyes, skin, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation.[16]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.[15][17]
Spill Response Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area.[14][16]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14][15]
First Aid (Skin) Wash off immediately with soap and plenty of water. Remove contaminated clothing.[15]

References

  • Chem-Aqua. (n.d.). Technical Bulletin TB1-030: Neutralizing Amine Use in Hospital Steam Boilers.
  • Cannon Water Technology. (2025, September 16). Condensate Treatment with Blended Amines.
  • Chardon Labs. (2025, September 19). Steam Boiler Amines: Neutralizing & Film-Forming.
  • Chem-Aqua. (2018, May 1). Neutralizing Amine Use in Hospital Steam Boilers.
  • SUEZ. (n.d.). Chapter 19 - Condensate System Corrosion. In Boiler Water Systems.
  • Combined Cycle Journal. (n.d.). WATER TREATMENT: Protect equipment against corrosion with neutralizing amines, filming products.
  • Arafat, A., & Faruque, M. O. (2021, December 24). Neutralizing Amines in Boiler Steam and Humidified Indoor Air. Bentham Open.
  • Armstrong. (n.d.). AMINE LEVELS IN STEAM-HUMIDIFIED INDOOR AIR.
  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Ricca Chemical. (2026, January 9). Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
  • European Patent Office. (2023, November 15).
  • Guardian Chemicals. (n.d.). Neutralizing Amine for Condensate and Feed Water Corrosion Control.
  • ChemREADY. (n.d.). Neutralizing Amine Treatments for Boilers.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET.
  • VGB PowerTech. (2014, July 7). Film-Forming Amines in Steam/Water Cycles – structure, properties, and influence on corrosion and deposition processes.
  • Thermo Fisher Scientific. (2025, November 1).
  • ITW Reagents. (n.d.). Safety data sheet.
  • Google Patents. (n.d.). US4350606A - Composition and method for inhibiting corrosion.
  • LookChem. (n.d.). 1-Cyclohexylamino-2-propanol.
  • ECHEMI. (n.d.). low corrosion inhibitor in oil field production cyclohexylamine.
  • Alliance Chemical. (n.d.). Cyclohexylamine | Corrosion Inhibitor & Chemical Intermediate.

Sources

Troubleshooting & Optimization

Handling hygroscopicity of 1-Cyclohexylamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-Cyclohexylamino-2-propanol

Welcome to the technical support guide for 1-Cyclohexylamino-2-propanol (CAS 103-00-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The hygroscopic nature of this alkanolamine presents specific challenges in handling, storage, and application. Adherence to the protocols outlined below is critical for ensuring experimental reproducibility and maintaining the integrity of your results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and detailed corrective actions.

Problem 1: The balance reading is continuously increasing while weighing the compound.

  • Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the atmosphere.[1] The exposed surface of the 1-Cyclohexylamino-2-propanol is attracting and binding with water molecules from the air, leading to a steady increase in mass. This can lead to significant errors in concentration calculations for your experiments.

  • Solution: Implement the "Weighing by Difference" Protocol.

    • Place a clean, dry weighing bottle with a stopper on the analytical balance and tare it.

    • Remove the weighing bottle from the balance.

    • Quickly add an approximate amount of 1-Cyclohexylamino-2-propanol to the weighing bottle and securely replace the stopper.[2][3]

    • Place the sealed weighing bottle back on the balance and record the mass.

    • Remove the bottle from the balance, and transfer the desired amount of the compound to your reaction vessel or volumetric flask.

    • Reseal the weighing bottle immediately and weigh it again.

    • The difference between the mass recorded in step 4 and step 6 is the exact mass of the compound you have transferred.[4]

    • Pro-Tip: Handle the weighing bottle with gloves or tweezers to avoid transferring moisture and oils from your hands, which can also introduce errors.[1][3]

Problem 2: I am seeing inconsistent results in my experiments (e.g., reaction yield, purity profile, biological activity).

  • Cause: Undetermined and variable water content is a likely culprit. Water can act as a nucleophile, a base, or a solvent, potentially participating in side reactions, altering reaction kinetics, or degrading the compound or other reagents.[5][6] For amines, the presence of water can lead to the formation of bicarbonate and carbonate salts if carbon dioxide is also present.[6]

  • Solution: Quantify Water Content Using Karl Fischer Titration.

    • Validate the Material: Before use, especially with a new bottle or one that has been opened previously, determine the precise water content. Karl Fischer (KF) titration is the gold standard method as it is specific to water and highly accurate for trace amounts.[7][8]

    • Choose the Right Method:

      • Coulometric KF: Ideal for samples with very low water content (e.g., < 1% or 10,000 ppm). It generates the iodine titrant electrochemically, providing exceptional sensitivity.[9][10]

      • Volumetric KF: Suitable for samples with higher water content (typically > 1%).[10]

    • Follow the detailed protocol provided in the "Experimental Protocols" section below. Knowing the exact water content allows you to adjust your stoichiometry accordingly or decide if the material needs to be dried.

Problem 3: The material, which should be a liquid or low-melting solid, appears clumpy, viscous, or has solidified.

  • Cause: Significant water absorption. 1-Cyclohexylamino-2-propanol has hydroxyl and amino groups, making it prone to hydrogen bonding with water. Excessive moisture uptake can alter its physical state.

  • Solution: Assess and Potentially Dry the Material.

    • Do Not Use "As Is": Using the material in this state will lead to inaccurate measurements and unpredictable experimental outcomes.

    • Quantify Water Content: Perform a Karl Fischer titration to determine the extent of water absorption.

    • Drying (Use with Caution): If the water content is unacceptably high, drying may be an option. However, this must be approached carefully as heating can cause degradation.[2]

      • Place the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide.

      • Gentle heating under a high vacuum can be attempted, but you must first verify the compound's thermal stability (e.g., via TGA) to avoid decomposition.

    • Best Practice: It is often more reliable and safer to discard compromised material and use a fresh, unopened container.[11]

Frequently Asked Questions (FAQs)

Q1: How should I properly store 1-Cyclohexylamino-2-propanol?

A: Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Always keep it in the original, tightly sealed container.[2]

  • Secondary Containment: Place the primary container inside a desiccator containing a desiccant like silica gel or molecular sieves.[12][13] For extremely sensitive applications, storage in a glovebox under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[14]

Q2: I suspect my sample has absorbed water. How can I quickly check this using routine analytical methods?

A: While Karl Fischer titration is the quantitative standard, spectroscopic methods can provide rapid qualitative evidence.

  • FTIR Spectroscopy: Acquire an IR spectrum of your sample. The presence of significant absorbed water will manifest as a very broad absorption band in the 3200-3600 cm⁻¹ region, which can overlap with and broaden the N-H and O-H stretching frequencies inherent to the molecule.[15]

  • ¹H NMR Spectroscopy: Dissolve a small amount of the sample in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Absorbed water will typically appear as a broad singlet.[16] To confirm, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to the rapid exchange of its protons with deuterium.[17]

Q3: What are the expected signals for 1-Cyclohexylamino-2-propanol in ¹H and ¹³C NMR?

A: The exact chemical shifts can vary based on solvent and concentration, but a general prediction is as follows. The protons on the carbon bearing the oxygen (C2) will be deshielded and appear around 3.4-4.5 ppm.[17] The protons on the carbon adjacent to the nitrogen (C1) will also be shifted downfield. The cyclohexyl and methyl protons will appear further upfield. In ¹³C NMR, the oxygen-bearing carbon (C2) will be the most downfield aliphatic carbon, typically appearing in the 60-70 ppm range.

Parameter Description
Storage Temperature Ambient (18-25 °C) is generally suitable unless otherwise specified.[18]
Recommended Storage In a tightly sealed container inside a desiccator.[12]
Incompatible Materials Strong oxidizing agents, acids, and sources of ignition.[14][18]
Water Content Test Coulometric or Volumetric Karl Fischer Titration.[7][9]

Experimental Protocols

Protocol 1: Accurate Weighing of Hygroscopic 1-Cyclohexylamino-2-propanol
  • Preparation: Place a clean, dry glass weighing bottle with a ground glass stopper in an oven at 105 °C for at least one hour.

  • Cooling: Transfer the hot weighing bottle to a desiccator using tongs and allow it to cool to room temperature (at least 30 minutes).[1]

  • Initial Weighing: Using an analytical balance, weigh the cooled, empty, and stoppered weighing bottle. Record this mass as M1 .

  • Sample Addition: In a low-humidity environment if possible (e.g., a balance with a draft shield or a glove box), quickly add a small amount more than your target mass of 1-Cyclohexylamino-2-propanol to the weighing bottle and promptly replace the stopper.

  • Second Weighing: Place the sealed bottle containing the sample back on the balance and record the new mass as M2 .

  • Transfer: Carefully unstopper the bottle and use a clean spatula to transfer the compound into your receiving vessel (e.g., a round-bottom flask or beaker). Do not try to transfer the exact amount; simply tap out a portion of the powder.

  • Final Weighing: Immediately replace the stopper on the weighing bottle and weigh it again. Record this final mass as M3 .

  • Calculation: The exact mass of the transferred sample (M_transferred ) is M2 - M3 .

Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
  • System Preparation: Ensure the Karl Fischer titrator's titration cell is clean, dry, and sealed from atmospheric moisture.[9][10] The reagents should be fresh, and the system should be conditioned until a stable, low drift rate is achieved (typically <10 µ g/min ).

  • Sample Preparation: As 1-Cyclohexylamino-2-propanol is a liquid or low-melting solid, it can be injected directly into the cell.

  • Taring the Syringe: Take a clean, dry gas-tight syringe with a needle. Draw up and expel some of the sample to coat the inside, then draw up approximately 1 mL of the sample. Carefully wipe the outside of the needle. Place the entire syringe on an analytical balance and tare it.

  • Sample Injection: Inject an appropriate amount of the sample into the KF titration cell. The amount should be sufficient to give a clear endpoint without exhausting the reagent (consult the instrument manual; typically 20-50 mg for low water content). Be careful not to touch the needle tip to the solvent.

  • Re-weighing the Syringe: Immediately withdraw the needle and re-weigh the syringe on the same analytical balance. The difference in mass is the exact weight of the sample introduced.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the result in micrograms (µg) of water.

  • Calculation:

    • Water Content (ppm) = (Mass of Water detected in µg / Mass of Sample in g)

    • Water Content (%) = (Water Content in ppm / 10,000)

Visual Workflows

HandlingNewMaterial cluster_0 Initial Receipt and Inspection cluster_1 Quality Control & Decision cluster_2 Usage and Storage Receive Receive New Bottle of 1-Cyclohexylamino-2-propanol Inspect Inspect Container Seal and Material Appearance Receive->Inspect Log into inventory KFT Perform Karl Fischer Titration to Quantify Water Content Inspect->KFT Seal is intact, material looks normal Discard Discard Material (Recommended) Inspect->Discard Seal broken or material looks compromised Decision Water Content Within Specification? KFT->Decision Dry Consider Drying Under Vacuum (High Risk of Degradation) Decision->Dry No Use Proceed with Experiment (Adjust stoichiometry for water content) Decision->Use Yes Dry->Discard Store Store Properly in Desiccator After Opening Use->Store

Caption: Workflow for handling a newly received container of 1-Cyclohexylamino-2-propanol.

WeighingTroubleshooting Start Start: Attempting to Weigh Problem Problem: Balance Reading is Unstable and Drifting Start->Problem CheckDrift Is the mass continuously increasing? Problem->CheckDrift Cause Cause Identified: Active Moisture Absorption (Hygroscopicity) CheckDrift->Cause Yes OtherIssues Check for other issues: - Static electricity - Balance not level - Air drafts CheckDrift->OtherIssues No / Drifting erratically Solution Solution: Use 'Weighing by Difference' Method in a Sealed Container Cause->Solution

Caption: Troubleshooting guide for unstable balance readings when weighing the compound.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from GenFollower. [Link]

  • Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Retrieved from Patsnap. [Link]

  • ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from ARDL. [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Retrieved from Innoweight. [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from Labcompare. [Link]

  • Pharmaffiliates. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved from Pharmaffiliates. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from B&M Scientific. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from Chromatography Forum. [Link]

  • ACS Publications. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]

  • PubChem. (n.d.). 2-Propanol, 1-(cyclohexylamino)-. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from Wikipedia. [Link]

  • WorldofTest.com. (2025, August 13). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy. Retrieved from WorldofTest.com. [Link]

  • ScienceDirect. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved from ScienceDirect. [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from ResearchGate. [Link]

  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from SINTEF. [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from UC Berkeley EHS. [Link]

  • Technobis Crystallization Systems. (2025, March 21). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Retrieved from Technobis. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4). Retrieved from Cheméo. [Link]

  • ChemBK. (n.d.). 1-(Cyclohexylamino)-2-propanol benzoate·hydrochloride. Retrieved from ChemBK. [Link]

  • NICODOM. (n.d.). NICODOM FTIR Solvents - IR Spectra. Retrieved from NICODOM. [Link]

  • ResearchGate. (n.d.). Typical FTIR spectrum obtained from 2-propanol reagent. Retrieved from ResearchGate. [Link]

  • NIST. (n.d.). 2-Propanol, 1-amino-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (S)-. Retrieved from National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

  • Oriental Journal of Chemistry. (n.d.). Fourier Transform Infrared Spectroscopic Studies on the Binary Solutions of 1-Propanol with Xylene Isomers. Retrieved from orientjchem.org. [Link]

  • University of Manitoba. (n.d.). Notes on NMR Solvents. Retrieved from University of Manitoba. [Link]

Sources

Technical Support Center: Stability of 1-Cyclohexylamino-2-propanol at High Temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyclohexylamino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of 1-Cyclohexylamino-2-propanol under high-temperature conditions. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the safety of your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the maximum safe operating temperature for 1-Cyclohexylamino-2-propanol?

There is no definitive published value for the decomposition temperature of 1-Cyclohexylamino-2-propanol in the public domain. However, its physical properties provide some guidance. The boiling point is 275.4°C and the flash point is 107.1°C[1].

Recommendation: It is crucial to conduct your own thermal stability studies within the context of your specific experimental setup. As a general precaution, it is advisable to handle 1-Cyclohexylamino-2-propanol below its flash point of 107.1°C to minimize fire hazards[1]. For processes requiring higher temperatures, a thorough risk assessment and controlled experiments are essential.

Q2: How can I determine the thermal stability of 1-Cyclohexylamino-2-propanol in my specific application?

To determine the thermal stability of 1-Cyclohexylamino-2-propanol for your unique application, we recommend a systematic approach using the following analytical techniques:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This will help you identify the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC can detect thermal events such as melting, boiling, and decomposition. It will provide data on the energy changes associated with these events.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the appearance of degradation products over time at a specific temperature. This is particularly useful for assessing stability under isothermal conditions.

Q3: What are the likely thermal degradation products of 1-Cyclohexylamino-2-propanol?

While specific degradation products for 1-Cyclohexylamino-2-propanol are not extensively documented, we can infer potential pathways based on the degradation of similar alkanolamines. Thermal degradation of amines can lead to the formation of a variety of products, including ammonia, smaller amines, and organic acids[2][3]. For 1-Cyclohexylamino-2-propanol, potential degradation could involve:

  • Dealkylation: Cleavage of the cyclohexyl group or the propanol group.

  • Dehydration: Elimination of water from the propanol moiety.

  • Oxidation: If oxygen is present, oxidation of the alcohol and amine functional groups can occur, potentially leading to the formation of aldehydes, ketones, and carboxylic acids. Studies on similar compounds have shown that the presence of oxygen can significantly reduce the stability of amines[4].

Q4: Are there any known incompatibilities for 1-Cyclohexylamino-2-propanol at high temperatures?

Yes, at elevated temperatures, the reactivity of 1-Cyclohexylamino-2-propanol may increase. It is crucial to avoid contact with strong oxidizing agents, acids, and sources of ignition[5][6][7]. Mixing with incompatible materials can lower the decomposition temperature and may lead to hazardous reactions. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials[5][6][7][8][9][10][11][12][13].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the sample upon heating. Thermal degradation.Immediately reduce the temperature. Analyze a small portion of the sample by HPLC or other suitable analytical techniques to identify any new peaks corresponding to degradation products.
Unexpected pressure build-up in a closed reaction vessel. Formation of gaseous degradation products.Safely vent the vessel in a fume hood. Re-evaluate the maximum safe operating temperature for your reaction. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Inconsistent experimental results or loss of product yield. Degradation of the starting material.Verify the stability of 1-Cyclohexylamino-2-propanol under your reaction conditions. Run a control experiment where the compound is heated to the reaction temperature in the absence of other reagents to assess its stability.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Isothermal HPLC Analysis
  • Prepare a standard solution of 1-Cyclohexylamino-2-propanol in a suitable solvent.

  • Divide the solution into several vials.

  • Place the vials in a temperature-controlled oven or heating block at the desired experimental temperature.

  • At regular time intervals, remove a vial and quench the degradation by cooling it in an ice bath.

  • Analyze the samples by a validated HPLC method to quantify the amount of remaining 1-Cyclohexylamino-2-propanol and detect the formation of any degradation products.

  • Plot the concentration of 1-Cyclohexylamino-2-propanol versus time to determine the degradation rate.

Visualizations

Decision Workflow for High-Temperature Experiments

This workflow outlines the decision-making process for researchers planning to use 1-Cyclohexylamino-2-propanol at elevated temperatures.

Stability_Workflow start Start: High-Temperature Experiment with 1-Cyclohexylamino-2-propanol check_flash_point Is the planned temperature below the flash point (107.1°C)? start->check_flash_point risk_assessment Conduct a thorough risk assessment for fire hazards. check_flash_point->risk_assessment No stability_study Is thermal stability data available for these conditions? check_flash_point->stability_study Yes proceed_with_caution Proceed with caution, ensuring no ignition sources are present. risk_assessment->proceed_with_caution proceed_with_caution->stability_study conduct_stability_study Conduct a stability study (TGA, DSC, or isothermal HPLC). stability_study->conduct_stability_study No stable Is the compound stable at the desired temperature? stability_study->stable Yes conduct_stability_study->stable proceed_experiment Proceed with the experiment. stable->proceed_experiment Yes adjust_conditions Adjust experimental conditions (lower temperature, inert atmosphere). stable->adjust_conditions No stop Stop: Re-evaluate the experimental plan. proceed_experiment->stop End adjust_conditions->stability_study adjust_conditions->stop If adjustment is not possible

Caption: Decision workflow for high-temperature experiments.

Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways for 1-Cyclohexylamino-2-propanol under thermal stress.

Degradation_Pathways parent 1-Cyclohexylamino-2-propanol dealkylation Dealkylation Products (e.g., Cyclohexylamine, 2-Amino-1-propanol) parent->dealkylation Heat dehydration Dehydration Products (e.g., N-cyclohexyl-2-propenylamine) parent->dehydration Heat oxidation Oxidation Products (e.g., Aldehydes, Ketones, Carboxylic Acids) parent->oxidation Heat + O2

Caption: Potential thermal degradation pathways.

References

  • Combi-Blocks, Inc. (2025). Safety Data Sheet: N-Boc-3-cyclohexylamino-propan-1-ol.
  • TCI Chemicals. (2025).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). SDS US.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4). Retrieved from [Link]

  • ITW Reagents. (2021).
  • PubChem. (n.d.). 2-Propanol, 1-(cyclohexylamino)-. Retrieved from [Link]

  • LookChem. (n.d.). 1-Cyclohexylamino-2-propanol. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Propanesulfonic acid, 3-(cyclohexylamino)-.
  • ChemBK. (n.d.). 1-(Cyclohexylamino)-2-propanol benzoate·hydrochloride. Retrieved from [Link]

  • SERVA Electrophoresis GmbH. (n.d.).
  • J.T. Baker. (2007). 2-PROPANOL.
  • ACS Publications. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox.
  • SciSpace. (n.d.).
  • Dutscher. (2023). 2-Propanol.
  • MDPI. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends.
  • PMC. (n.d.).

Sources

Troubleshooting phase separation in 1-Cyclohexylamino-2-propanol extraction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CYCAP-EXT-001 Subject: Troubleshooting Phase Separation & Yield Loss Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Amphiphilic Trap"

Welcome to the technical support center. If you are experiencing phase separation issues (emulsions, rag layers) or low recovery with 1-Cyclohexylamino-2-propanol (CycAP) , you are likely battling its inherent surfactant nature.

The Molecule:

  • Hydrophobic Tail: Cyclohexyl ring (Lipophilic)

  • Hydrophilic Head: Secondary amine + Hydroxyl group (Polar/H-bonding)

  • LogP: ~1.68 (Moderately lipophilic)

  • pKa: ~10.2 (Estimated for secondary amino-alcohol)

The Root Cause: CycAP acts as a surfactant. When the pH of your aqueous phase is near the pKa (pH 9–11), the molecule exists in a specific equilibrium of ionized (cationic) and unionized (neutral) forms. This state maximizes interfacial activity, stabilizing emulsions. To fix this, you must drive the equilibrium to one extreme.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "I have a thick emulsion (rag layer) that won't settle."

Diagnosis: You are likely extracting at a "neutral" or weakly basic pH (8–10), or you used vigorous agitation (shaking) which created stable micelles.

Immediate Fixes (The "Crash" Protocol):

  • The Salting-Out Method (Primary Fix):

    • Add saturated NaCl (brine) to the aqueous layer.

    • Why? This increases the ionic strength of the water (

      
      ), disrupting the hydration shell of the amine and forcing the organic surfactant (CycAP) into the organic layer.
      
  • The pH Hard-Swing:

    • Adjust aqueous pH to >12.5 using 50% NaOH.

    • Why? At pH > pKa + 2, >99% of the amine is deprotonated (neutral). It loses its ionic headgroup character, breaking the surfactant structure and forcing it into the organic phase.

  • Filtration (If solids are present):

    • If the interface looks "fuzzy," filter the entire biphasic mixture through a Celite 545 pad.

    • Why? Fine particulates often stabilize emulsions (Pickering emulsion). Removing them collapses the interface.

Issue 2: "I extracted into organic solvent, but my yield is <50%."

Diagnosis: Incomplete partitioning due to incorrect pH.

The Logic: CycAP is water-soluble as a salt.

  • If your aqueous pH is 10.0 (near pKa), 50% of your product is still in the water .

  • If you used Ethyl Acetate (EtOAc), the amine might be reacting slowly (aminolysis) or the partition coefficient isn't favorable enough.

Resolution:

  • Check Aqueous pH: Spot the aqueous raffinate on pH paper. If it is not dark blue/purple (pH > 12) , add NaOH and re-extract.

  • Switch Solvent: Use Dichloromethane (DCM) or Toluene .

    • DCM: High density (

      
      ) aids separation; excellent solubility for amino alcohols.
      
    • Toluene: Good for avoiding chlorinated solvents, but requires thorough drying.

Issue 3: "The layers are inverted or density is confusing."

Diagnosis: Halogenated solvent usage or high salt concentration.

Rule of Thumb:

  • DCM Extraction: Organic layer is on the BOTTOM .

  • Ether/EtOAc/Toluene: Organic layer is on the TOP .

  • Warning: If you add massive amounts of Brine to an EtOAc extraction, the aqueous density can surpass the organic, causing inversion.

Validation Test: Add a few drops of water to the top layer.

  • If the drops mix

    
     Top is Aqueous.
    
  • If the drops fall through

    
     Top is Organic.
    

Module 2: Optimized Extraction Protocol (SOP)

Do not rely on "standard" workups. Use this specific protocol for CycAP to guarantee separation.

Phase 1: Preparation
  • Quench: If coming from a reaction, quench with water.

  • Acid Wash (Optional Purification):

    • Acidify mixture to pH < 2 with HCl.

    • Extract with DCM.[1] Discard the organic layer. (This removes non-basic impurities).

    • Status Check: Your product is now a salt (CycAP-HCl) trapped in the water.

Phase 2: The "Hard Base" Release
  • Cooling: Chill the aqueous solution to <10°C (Basification is exothermic).

  • pH Adjustment: Slowly add 50% NaOH until pH reaches >12.5 .

    • Critical: Do not stop at pH 10. Go high.

  • Salting: Add NaCl until the solution is nearly saturated.

Phase 3: Extraction
  • Solvent Addition: Add DCM (Ratio: 1:1 v/v with aqueous).

  • Agitation: Do NOT shake vigorously. Invert the funnel gently 20 times. Vent frequently.

  • Separation: Allow to stand for 10 minutes.

    • Observation: Lower layer (DCM) should be clear.

  • Drying: Collect organic phase and dry over Anhydrous

    
      (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can bind amines—avoid if yield is critical.

Module 3: Visualization & Decision Trees

Figure 1: Emulsion Troubleshooting Decision Tree

EmulsionFix Start Start: Phase Separation Issue CheckpH Check Aqueous pH Start->CheckpH IsBasic Is pH > 12? CheckpH->IsBasic AdjustBase Add 50% NaOH (Target pH 12.5) IsBasic->AdjustBase No CheckSolids Are solids visible at interface? IsBasic->CheckSolids Yes Wait Wait 15 mins AdjustBase->Wait Filter Filter through Celite 545 CheckSolids->Filter Yes AddSalt Add Saturated Brine (Salting Out) CheckSolids->AddSalt No Filter->Wait AddSalt->Wait Resolved Separation Achieved Wait->Resolved

Caption: Step-by-step logic flow for breaking stable emulsions in amino-alcohol extractions.

Table 1: Solvent Compatibility Matrix
SolventDensity (g/mL)Suitability for CycAPNotes
Dichloromethane (DCM) 1.33Excellent Best solubility. Bottom layer.[2] Toxic.
Toluene 0.87Good Top layer. Requires drying.[3] Good for scale-up.
Ethyl Acetate (EtOAc) 0.90Poor Risk of aminolysis. Density similar to water if not brined.
Diethyl Ether 0.71Moderate Flammable. Good separation, but lower solubility for polar amines.
Isopropanol (IPA) 0.78Avoid Miscible with water. Will create a single phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7630, 1-(Cyclohexylamino)-2-propanol. Retrieved from [Link]

  • Mendham, J., Denney, R. C., Barnes, J. D., & Thomas, M. J. K. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.). Pearson Education. (General reference for amine extraction and salting-out principles).
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and partition coefficients).
  • Org. Synth. (2008). Synthesis of Amines and cleanup procedures. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link] (General protocols for amine workups).

Sources

Technical Support Center: Optimization of 1-Cyclohexylamino-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Kinetic Control & Impurity Minimization in Aminolysis of Propylene Oxide

Introduction

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist.

The synthesis of 1-Cyclohexylamino-2-propanol (CAS: 101-06-4) is a critical step in the production of beta-blockers like Carvedilol . While the reaction between cyclohexylamine (CHA) and propylene oxide (PO) appears deceptively simple, it is governed by a competitive kinetic landscape.

The primary challenge is not yield, but selectivity . The secondary amine product is nucleophilic and competes with the starting material for the remaining epoxide, leading to the "Bis-impurity" (tertiary amine). This guide moves beyond basic recipes to provide the mechanistic insight required to suppress side reactions below 0.1%.

Module 1: Critical Process Parameters (CPP) & Mechanism

To troubleshoot, you must visualize the competition occurring in your reactor.

The Reaction Landscape
  • Desired Pathway (

    
    ):  Nucleophilic attack of Cyclohexylamine on the terminal carbon of Propylene Oxide (
    
    
    
    -type).
  • Primary Side Reaction (

    
     - Over-alkylation):  The product (secondary amine) reacts with a second mole of PO to form the N,N-bis(2-hydroxypropyl)cyclohexylamine.
    
  • Secondary Side Reaction (Regio-isomerism): Attack at the sterically hindered C2 position of PO.

Key Kinetic Reality:


 is often comparable to 

. Therefore, if the local concentration of PO exceeds that of the primary amine, bis-alkylation is mathematically inevitable.
Visualizing the Pathway

ReactionPathway cluster_legend Control Strategy CHA Cyclohexylamine (Starting Material) Mono 1-Cyclohexylamino-2-propanol (Target Product) CHA->Mono k1 (Major) Terminal Attack Regio 2-Cyclohexylamino-1-propanol (Regio-isomer) CHA->Regio Minor Pathway (High T or Acid Cat) PO Propylene Oxide (Electrophile) PO->Mono Bis Bis-alkylated Impurity (Over-reaction) PO->Bis Mono->Bis k2 (Competitive) Requires Excess PO Excess CHA suppresses k2 Excess CHA suppresses k2

Figure 1: Reaction network showing the competitive nature of the mono- vs. bis-alkylation pathways.

Module 2: Troubleshooting Guides (Q&A)

Topic A: Impurity Profile Management

Q: I am consistently seeing 10-15% of the bis-alkylated impurity (Carvedilol Impurity B) in my crude. How do I reduce this?

A: This is a classic stoichiometry issue.

  • Root Cause: You are likely running a 1:1 molar ratio or adding the amine to the epoxide. In these conditions, as the reaction proceeds, the concentration of CHA drops while the product concentration rises, making the product a statistically favorable nucleophile.

  • The Fix:

    • Invert Addition: Always add Propylene Oxide to the Cyclohexylamine.

    • Molar Excess: Increase the CHA:PO ratio to at least 3:1 (preferably 5:1). This ensures that PO molecules statistically encounter primary amines far more often than secondary amines.

    • Recovery: Cyclohexylamine has a boiling point of ~134°C. It can be easily recovered via distillation and recycled, making the excess economically viable.

Q: I detect a regio-isomer (2-cyclohexylamino-1-propanol) at 2-3%. Is this avoidable?

A: Regioselectivity is driven by steric vs. electronic control.

  • Root Cause: High temperatures or the presence of strong Lewis acids can promote attack at the more substituted carbon (C2) by increasing the carbocation character of the transition state.

  • The Fix:

    • Temperature Control: Maintain reaction temperature below 50°C.

    • Catalyst Check: If you are using a Lewis acid (like LiBr) to accelerate the rate, it may degrade regioselectivity. For this specific substrate, uncatalyzed reactions in protic solvents (like small amounts of water or methanol) often yield better regioselectivity than Lewis-acid catalyzed ones.

Topic B: Process Safety & Kinetics

Q: The reaction induction period varies, followed by a sudden exotherm. How do I stabilize this?

A: Propylene oxide ring opening is highly exothermic (~90 kJ/mol).

  • Root Cause: "All-in" addition or insufficient solvent/heat sink.

  • The Fix:

    • Catalytic Water: Add 1-2% water or methanol to the amine. This activates the epoxide via hydrogen bonding, eliminating the induction period and smoothing the kinetic profile.

    • Dosing Control: Use a dosing pump to add PO. The rate of addition should be slower than the rate of consumption (accumulation limit).

Module 3: Validated Experimental Protocol

Protocol ID: CHA-PO-OPT-04 Objective: Synthesis of 1-Cyclohexylamino-2-propanol with <0.5% Bis-impurity.

Reagents & Setup
ReagentEquiv.Role
Cyclohexylamine (CHA)4.0 - 5.0Nucleophile / Solvent
Propylene Oxide (PO)1.0Electrophile
Water (Additive)2.0 wt% of CHAProton Transfer Agent
Equipment Pressure vessel or Reflux setup with Cryo-condenser
Step-by-Step Methodology
  • Charge: Load Cyclohexylamine and water (2% w/w) into the reactor.

  • Inert: Purge headspace with Nitrogen (

    
    ) to prevent amine oxidation (color formation).
    
  • Heat: Warm the amine mixture to 40°C .

  • Dose: Begin dropwise addition of Propylene Oxide.

    • Critical: Maintain internal temperature between 45°C - 55°C using the addition rate to control the exotherm. Do not exceed 60°C.

  • Digest: After addition, hold at 50°C for 2 hours. Monitor PO consumption via GC or HPLC.

  • Workup (Distillation):

    • Apply vacuum to strip excess Propylene Oxide (if any).

    • Distill off excess Cyclohexylamine (recover for reuse).

    • Product Isolation: The residue is the target amino-alcohol. For pharma-grade (Carvedilol precursor), high-vacuum distillation or crystallization as a salt (e.g., HCl salt) is recommended to remove trace bis-impurity.

Data: Molar Ratio vs. Impurity Profile
CHA : PO RatioBis-Impurity (%)Yield (Based on PO)Comment
1.0 : 1.015 - 20%65%Not Recommended. High poly-alkylation.
2.0 : 1.05 - 8%82%Acceptable for crude industrial use.
4.0 : 1.0 < 0.8% > 95% Pharma Grade Target.

Module 4: Logical Troubleshooting Flow

Use this decision tree to diagnose deviations in your current batch.

TroubleshootingTree Start Analyze Crude Reaction Mixture (HPLC/GC) Decision1 Is Bis-Impurity > 1.0%? Start->Decision1 Decision2 Is Regio-isomer > 1.0%? Decision1->Decision2 No Action1 Increase CHA:PO Ratio to 5:1 Decision1->Action1 Yes Decision3 Is Reaction Time > 12h? Decision2->Decision3 No Action2 Reduce Temp to <45°C Check for Lewis Acids Decision2->Action2 Yes Action3 Add 2% Water/MeOH to activate Epoxide Decision3->Action3 Yes Pass Process Optimized Proceed to Workup Decision3->Pass No

Figure 2: Decision matrix for optimizing reaction parameters based on analytical feedback.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxides).

  • Raghavan, S., et al. (2007). "Synthesis and characterization of pharmacopeial impurities of Carvedilol." Scientia Pharmaceutica. (Discusses Impurity B formation in Carvedilol synthesis).

  • Wade, L. G. (2013). Organic Chemistry. Pearson. (Mechanisms of amine-epoxide ring opening).
  • Chakraborty, T. K., et al. (2009). "Process for the preparation of Carvedilol." US Patent 2009/0143598 A1. (Details the industrial impact of bis-impurities).

  • Azizi, N., & Saidi, M. R. (2005). "LiBr-catalyzed highly regioselective ring opening of epoxides with amines." Journal of Organometallic Chemistry. (Context for catalytic effects on regioselectivity).

Validation & Comparative

A Comparative Guide to Analytical Strategies for Impurity Profiling of 1-Cyclohexylamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methodologies for the robust impurity profiling of 1-Cyclohexylamino-2-propanol. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Hexylcaine Hydrochloride, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of Impurity Profiling in Pharmaceutical Manufacturing

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the active ingredient.[3] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final product.[4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent frameworks for the control of impurities.[5]

The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[6][7] Specific thresholds are set based on the maximum daily dose of the drug, which dictates the level at which an impurity must be characterized.[8]

  • Reporting Threshold: The level above which an impurity must be reported (e.g., ≥0.05%).[8]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[8]

  • Qualification Threshold: The level above which the biological safety of an impurity must be ascertained.[6]

Given that 1-Cyclohexylamino-2-propanol is a synthetic intermediate, a thorough understanding of its potential impurities is a critical first step in developing a compliant and safe API.

Anticipated Impurities in 1-Cyclohexylamino-2-propanol Synthesis

The common synthesis route for 1-Cyclohexylamino-2-propanol involves the reaction of cyclohexylamine with a propylene oxide precursor (e.g., 2-methyl oxirane).[9] This pathway can introduce several types of organic impurities:

  • Starting Materials: Unreacted cyclohexylamine and residual propylene oxide.

  • By-products: Resulting from side reactions, such as the formation of positional isomers or products of multiple additions.

  • Intermediates: Incomplete reactions can leave intermediate compounds in the final product.[10]

  • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or oxidation.[11]

A robust analytical strategy must be capable of separating, identifying, and quantifying this diverse range of potential contaminants.

GC-MS: The Method of Choice for Volatile and Semi-Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[12][13] It is considered a "gold standard" for the analysis of volatile and semi-volatile compounds, making it an ideal candidate for identifying many of the potential impurities in 1-Cyclohexylamino-2-propanol, such as residual solvents and low-molecular-weight by-products.[10][12][14]

The Analytical Challenge: Analyzing Polar Amines

Despite its strengths, GC analysis of polar compounds like amines presents a significant challenge. The primary amine and secondary alcohol functional groups in 1-Cyclohexylamino-2-propanol can lead to:

  • Poor Volatility: The molecule has a relatively high boiling point (275.4°C) and may not vaporize efficiently in the GC inlet.[1]

  • Peak Tailing: The polar groups can interact strongly with active sites on the GC column and liner, leading to broad, asymmetric peaks and poor resolution.[15][16]

  • Low Sensitivity: Strong analyte-column interactions can result in sample loss and reduced detector response.[17]

The Causality Behind Derivatization

To overcome these challenges, a chemical derivatization step is essential. This process modifies the analyte's functional groups to create a derivative that is more suitable for GC analysis. For amines and alcohols, silylation is a common and effective strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the amine and hydroxyl groups, replacing them with non-polar trimethylsilyl (TMS) groups.[18]

This transformation has a clear causal effect on the analysis:

  • Reduces Polarity: The TMS groups shield the polar functional groups, minimizing unwanted interactions with the column.

  • Increases Volatility: The derivatized molecule has a lower boiling point, allowing it to move through the GC system more efficiently.

  • Improves Peak Shape & Sensitivity: The result is sharper, more symmetrical peaks, leading to better resolution and lower detection limits.[17]

Experimental Protocol: GC-MS Analysis of 1-Cyclohexylamino-2-propanol

This protocol provides a self-validating system for the identification and quantification of impurities.

Step 1: Sample Preparation and Derivatization

  • Accurately weigh approximately 50 mg of the 1-Cyclohexylamino-2-propanol sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Allow the vial to cool to room temperature before analysis. A reference standard of 1-Cyclohexylamino-2-propanol and any known impurities should be prepared in the same manner.

Step 2: GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 40-550) for identification of unknowns.

    • SIM Mode: Selected Ion Monitoring for quantification of known impurities to enhance sensitivity.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add BSTFA Derivatizing Agent B->C D Heat at 70°C for 30 min C->D E Inject Sample into GC D->E Inject Cooled Sample F Separation on DB-5ms Column E->F G Elution into MS F->G H Electron Ionization (EI) G->H I Mass Analyzer (Quadrupole) H->I J Acquire Total Ion Chromatogram (TIC) I->J Detect Ions K Identify Peaks via Library Search (e.g., NIST) J->K L Quantify using Calibration Curve K->L M Generate Report L->M Decision_Tree cluster_gc GC-MS Advantages cluster_lc LC-MS Advantages cluster_both Orthogonal Advantages Start Start: Impurity Profiling of 1-Cyclohexylamino-2-propanol Q1 What is the primary target impurity class? Start->Q1 GC_Path Use GC-MS Q1->GC_Path Volatile Organics & Residual Solvents LC_Path Use LC-MS / HPLC-UV Q1->LC_Path Non-Volatile, Polar, or Thermally Labile Degradants Both_Path Use Both (Orthogonal Approach) Q1->Both_Path Comprehensive Profile Required (Regulatory Submission) GC_Adv - Excellent for solvents - Robust EI spectral libraries - High resolution for volatiles LC_Adv - No derivatization needed - Handles polar & high MW compounds - High sensitivity Both_Adv - Complete impurity picture - Fulfills regulatory expectations - Cross-validates findings

Sources

HPLC method development for 1-Cyclohexylamino-2-propanol detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclohexylamino-2-propanol (Cyc-2-P) (CAS: 103-00-4) is a critical intermediate and known impurity (Impurity B) in the synthesis of beta-blockers such as Carvedilol. Its detection presents a significant analytical challenge due to the lack of a strong UV-absorbing chromophore and its secondary amine functionality, which leads to peak tailing on standard C18 columns.

This guide objectively compares two distinct HPLC methodologies for the quantification of Cyc-2-P:

  • Direct UV Detection (Low Wavelength): A simplified workflow relying on mobile phase transparency.

  • Pre-Column Derivatization (FMOC-Cl): A high-sensitivity workflow utilizing fluorescence or UV detection of a stable carbamate derivative.

The Analytical Challenge

To develop a robust method, one must first deconstruct the analyte's physicochemical limitations:

  • Chromophore Absence: Cyc-2-P possesses only sigma bonds and non-bonding electrons on the nitrogen and oxygen atoms. It lacks conjugated

    
    -systems, meaning it has negligible absorbance above 220 nm.
    
  • Basicity (pKa ~10.5): As a secondary amine, it is protonated at neutral/acidic pH. This positive charge interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Matrix Interference: Because detection must occur at low wavelengths (<210 nm) for Direct UV, the method is highly susceptible to interference from mobile phase solvents (cut-off limits) and sample matrix components.

Decision Matrix: Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate method based on your laboratory's sensitivity requirements.

MethodSelection Start Start: Cyc-2-P Analysis Sensitivity Required Sensitivity (LOD)? Start->Sensitivity HighSens Trace Level (< 0.05%) Sensitivity->HighSens ModSens Process Level (> 0.1%) Sensitivity->ModSens Deriv Method B: FMOC Derivatization HighSens->Deriv Direct Method A: Direct UV (210 nm) ModSens->Direct Equip Equipment Availability? Deriv->Equip FLD Fluorescence Detector Equip->FLD Preferred UV Standard UV/DAD Equip->UV Acceptable

Figure 1: Decision matrix for selecting the optimal detection strategy based on sensitivity needs and available hardware.

Comparative Methodology

Method A: Direct UV Detection (Optimization)

This method relies on measuring the N-H and C-N transitions in the deep UV region (205–210 nm). Success depends entirely on the "transparency" of the system.

  • Column Architecture: A high-density C18 bonding with extensive end-capping is non-negotiable to mask silanols.

  • Mobile Phase: Phosphate buffers are required. Acetate or Formate buffers cannot be used due to high UV cutoff (>210 nm).

  • Solvent: Acetonitrile (UV Cutoff ~190 nm) is mandatory; Methanol (UV Cutoff ~205 nm) will cause a drifting baseline.

Method B: FMOC-Cl Derivatization

This method reacts the secondary amine of Cyc-2-P with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1]

  • Mechanism: FMOC-Cl reacts with secondary amines under alkaline conditions (pH 9-10) to form a stable carbamate derivative.

  • Advantage: The fluorenyl group is highly fluorescent (Ex: 265 nm, Em: 315 nm) and UV active (265 nm), effectively "tagging" the invisible molecule.

Performance Comparison Table
FeatureMethod A: Direct UVMethod B: FMOC Derivatization
Detection Principle Absorbance (210 nm)Fluorescence (Ex 265/Em 315) or UV (265 nm)
LOD (Limit of Detection) ~10 ppm (0.001%)~0.1 ppm (0.00001%)
Specificity Low (Solvent noise interference)High (Specific to amines)
Linearity (R²) > 0.990> 0.999
Prep Time Fast (Dilute & Shoot)Moderate (20 min reaction)
Cost Per Sample LowMedium (Reagent cost)

Detailed Experimental Protocols

Protocol A: Direct UV Optimization

Objective: Quantify Cyc-2-P at process levels (>0.1%) with minimal sample prep.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.72 g KH₂PO₄ in 1000 mL water (20 mM). Adjust pH to 3.0 with dilute Phosphoric Acid. Crucial: Filter through 0.22 µm nylon filter.

    • Organic: 100% Acetonitrile (HPLC Grade S).

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V or XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.[2][3]

    • Gradient:

      • 0-5 min: 95% Buffer / 5% ACN (Isocratic hold to elute salts).

      • 5-20 min: Ramp to 40% ACN.

    • Detection: 210 nm (Bandwidth 4 nm).

    • Temperature: 30°C.

  • System Suitability Requirement:

    • Tailing Factor (

      
      ) must be < 1.5. If 
      
      
      
      , add 5 mM Triethylamine (TEA) to the buffer to compete for silanol sites.
Protocol B: FMOC-Cl Derivatization (Recommended)

Objective: Trace quantification with high specificity.

1. Reagent Setup
  • Borate Buffer (pH 9.5): 0.2 M Boric acid, adjusted with NaOH.

  • FMOC-Cl Reagent: 5 mM FMOC-Cl in Acetonitrile (Prepare fresh daily).

  • Quenching Agent: 0.1 M Glycine or ADAM (1-amino-adamantane).

2. Reaction Workflow (Automated or Manual)

The following diagram details the reaction causality. The pH control is critical; if pH < 8, the reaction rate drops; if pH > 11, FMOC-Cl hydrolyzes too quickly.

Derivatization Sample Sample (Amine) + Borate Buffer (pH 9.5) Reaction Reaction (25°C, 10 min) Sample->Reaction Reagent FMOC-Cl (in ACN) Reagent->Reaction Derivative Stable Carbamate + Excess FMOC-OH Reaction->Derivative Quench Add Glycine (Remove Excess FMOC) Derivative->Quench Inject Inject to HPLC Quench->Inject

Figure 2: Pre-column derivatization workflow using FMOC-Cl targeting secondary amines.

3. Step-by-Step Procedure
  • Mix: In an HPLC vial, combine 200 µL Sample + 200 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 10 minutes.

  • Quench: Add 50 µL of 0.1 M Glycine to react with excess FMOC-Cl (preventing a massive reagent peak from interfering with the chromatogram).

  • Inject: 10 µL.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

References

  • United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[4] USP-NF. (Standardizes the identification of Impurity B/Cyc-2-P).

  • PubChem. 1-(Cyclohexylamino)propan-2-ol (Compound Summary). National Library of Medicine. (Source for physicochemical properties and pKa estimates).

  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. (Validates FMOC-Cl protocols for secondary amines).

  • Agilent Technologies. Amino Acid Analysis using Zorbax Eclipse-AAA columns and FMOC/OPA derivatization. (Technical background on FMOC reaction mechanisms).

Sources

A Comparative Analysis of Corrosion Inhibition: Morpholine vs. 1-Cyclohexylamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the critical pursuit of asset integrity and longevity, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed comparative analysis of two amine-based corrosion inhibitors: the widely utilized morpholine and the less-documented 1-Cyclohexylamino-2-propanol. While morpholine's efficacy is well-established, this guide also delves into the potential of 1-Cyclohexylamino-2-propanol, drawing upon the known structure-activity relationships of amino alcohols as a class of corrosion inhibitors.

Introduction to Corrosion and the Role of Amine-Based Inhibitors

Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the operational safety and economic viability of various industrial processes. In aqueous systems, particularly those involving carbon steel, the presence of dissolved gases like carbon dioxide and oxygen can lead to aggressive corrosion.

Amine-based compounds have long been a cornerstone of corrosion mitigation strategies. Their efficacy stems from the presence of nitrogen and, in many cases, oxygen atoms, which act as adsorption centers on the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby stifling the corrosion process.

Morpholine: A Profile of a Veteran Corrosion Inhibitor

Morpholine (C₄H₉NO) is a heterocyclic organic compound that has been extensively employed as a corrosion inhibitor, particularly in boiler and steam condensate systems.[1][2][3] Its enduring popularity can be attributed to its favorable volatility, which allows it to be transported with steam, and its ability to neutralize acidic species.

Mechanism of Corrosion Inhibition by Morpholine

The primary mechanism of corrosion inhibition by morpholine and its derivatives involves the formation of a protective film on the metal surface through adsorption.[4][5] The nitrogen and oxygen atoms in the morpholine ring possess lone pairs of electrons, which facilitate coordination with the vacant d-orbitals of iron atoms on the steel surface.[4][5] This interaction leads to the formation of a stable, adsorbed layer that acts as a physical barrier to corrosive species.

Recent studies on morpholine derivatives, such as morpholine carbonate and morpholine benzoate, have further elucidated this mechanism, highlighting the role of both physical and chemical adsorption.[5] These derivatives have demonstrated high inhibition efficiencies, often exceeding 85%, for carbon steel in corrosive environments.[5]

Experimental Evaluation of Corrosion Inhibitors

The assessment of a compound's corrosion inhibition efficiency relies on a suite of well-established electrochemical and gravimetric techniques. A typical workflow for such an evaluation is outlined below.

G cluster_prep Material & Solution Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization Metal_Coupon Metal Coupon Preparation (e.g., Carbon Steel) Weight_Loss Weight Loss Measurement Metal_Coupon->Weight_Loss Electrochemical_Cell Electrochemical Cell Setup Metal_Coupon->Electrochemical_Cell Corrosive_Medium Preparation of Corrosive Medium (e.g., 3.5% NaCl solution) Corrosive_Medium->Weight_Loss Corrosive_Medium->Electrochemical_Cell Inhibitor_Solutions Preparation of Inhibitor Solutions (Varying Concentrations) Inhibitor_Solutions->Weight_Loss Inhibitor_Solutions->Electrochemical_Cell Inhibition_Efficiency Calculation of Inhibition Efficiency Weight_Loss->Inhibition_Efficiency Surface_Analysis Surface Characterization (e.g., SEM, XPS) Weight_Loss->Surface_Analysis PDP Potentiodynamic Polarization (PDP) Electrochemical_Cell->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Cell->EIS Electrochemical_Cell->Surface_Analysis PDP->Inhibition_Efficiency Adsorption_Isotherm Adsorption Isotherm Modeling PDP->Adsorption_Isotherm EIS->Inhibition_Efficiency EIS->Adsorption_Isotherm

Caption: A generalized workflow for the experimental evaluation of corrosion inhibitor performance.

Key Experimental Protocols:

1. Weight Loss (Gravimetric) Method:

  • Objective: To determine the corrosion rate of a metal in the presence and absence of an inhibitor by measuring the mass loss over a specific period.

  • Procedure:

    • Clean, degrease, and weigh metal coupons.

    • Immerse the coupons in the corrosive solution with and without the inhibitor for a predetermined time at a constant temperature.

    • Remove, clean, and re-weigh the coupons.

    • Calculate the corrosion rate and inhibition efficiency.

2. Potentiodynamic Polarization (PDP):

  • Objective: To study the effect of the inhibitor on the anodic and cathodic reactions of the corrosion process.

  • Procedure:

    • Place the metal electrode in the electrochemical cell with the corrosive solution.

    • Scan the potential of the working electrode and measure the resulting current.

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion current density (i_corr) and corrosion potential (E_corr) to calculate the inhibition efficiency.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the formation of a protective film and the charge transfer resistance at the metal-solution interface.

  • Procedure:

    • Apply a small amplitude AC signal over a range of frequencies to the electrode at its open circuit potential.

    • Measure the impedance response of the system.

    • Model the impedance data using equivalent electrical circuits to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

    • Calculate the inhibition efficiency based on the R_ct values.

1-Cyclohexylamino-2-propanol: An Emerging Contender?

1-Cyclohexylamino-2-propanol is an amino alcohol, a class of organic compounds recognized for their corrosion-inhibiting properties. Its molecular structure features a cyclohexyl group, a secondary amine, and a hydroxyl group, all of which can contribute to its potential efficacy as a corrosion inhibitor.

The Corrosion Inhibition Potential of Amino Alcohols

Amino alcohols are known to inhibit corrosion by adsorbing onto the metal surface, a process facilitated by the nitrogen and oxygen heteroatoms. This adsorption can lead to the formation of a protective film that displaces corrosive ions, such as chloride, from the metal surface. They can act as cathodic, anodic, or mixed-type inhibitors depending on their specific structure and the corrosive environment.

The cyclohexyl group in 1-Cyclohexylamino-2-propanol is a bulky, hydrophobic moiety. This feature could enhance the formation of a dense, non-polar barrier on the metal surface, further impeding the ingress of corrosive species. The presence of the hydroxyl group can also contribute to the adsorption process through hydrogen bonding.

Current State of Research

A comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the corrosion inhibition efficiency of 1-Cyclohexylamino-2-propanol. While the general class of amino alcohols has been studied, and the related compound cyclohexylamine is a known corrosion inhibitor, direct comparative studies against established inhibitors like morpholine are not publicly available. This knowledge gap presents an opportunity for future research to explore the potential of this and other structurally related amino alcohols.

Comparative Overview

The following table summarizes the known attributes of morpholine and the projected characteristics of 1-Cyclohexylamino-2-propanol based on the properties of amino alcohols.

FeatureMorpholine1-Cyclohexylamino-2-propanol (Projected)
Inhibitor Class Heterocyclic AmineAmino Alcohol
Mechanism Film-forming inhibitor, pH neutralizerFilm-forming inhibitor
Adsorption Centers Nitrogen and Oxygen atomsNitrogen and Oxygen atoms
Key Structural Features Cyclic ether and secondary amineCyclohexyl group, secondary amine, hydroxyl group
Inhibition Efficiency Data Well-documented, >85% for derivatives on carbon steel[5]Not publicly available
Primary Applications Boiler and steam condensate systems[1][2][3]Potentially in aqueous systems

Proposed Mechanism of Action for 1-Cyclohexylamino-2-propanol

Based on the structure and the known behavior of similar compounds, a proposed mechanism for the corrosion inhibition of 1-Cyclohexylamino-2-propanol is depicted below.

G cluster_inhibitor 1-Cyclohexylamino-2-propanol Molecule cluster_surface Metal Surface (e.g., Fe) cluster_film Protective Film Formation Inhibitor Metal Fe Inhibitor->Metal Adsorption via N and O atoms Film Hydrophobic Barrier (Cyclohexyl groups)

Sources

Validated Analytical Methods for 1-Cyclohexylamino-2-propanol in Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

1-Cyclohexylamino-2-propanol (CAS: 103-00-4) is a secondary amino-alcohol often encountered as a key intermediate in the synthesis of beta-blockers (specifically Carvedilol) and as a corrosion inhibitor in steam-condensate systems.

The Analytical Challenge: Detecting this analyte in water at trace levels (ppb/ppt) presents three distinct physicochemical hurdles:

  • High Polarity: The presence of both a secondary amine and a hydroxyl group (

    
    ) leads to poor retention on standard C18 reversed-phase columns without modification.
    
  • Lack of Chromophore: It lacks a conjugated

    
    -system, rendering standard UV detection (HPLC-DAD) insensitive (
    
    
    
    nm) and prone to baseline noise.
  • Basic Nature: The amine functionality (

    
    ) causes severe peak tailing on non-deactivated stationary phases due to interaction with residual silanols.
    

The Solution: This guide contrasts the two industry-validated approaches: LC-MS/MS (Electrospray Ionization) as the gold standard for trace environmental monitoring, and GC-MS (Derivatization) as a robust alternative for industrial wastewater or steam condensate analysis.

Method Comparison Matrix

The following data summarizes performance metrics based on internal validation studies and literature precedents for amino-alcohol analysis.

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative) Method C: HPLC-UV (Legacy)
Principle ESI(+) Triple QuadrupoleEI Ionization (Derivatized)Pre-column Derivatization (FMOC)
LOD (Water) 0.5 – 2.0 ng/L (ppt)50 – 100 µg/L (ppb)> 500 µg/L
Sample Prep SPE (Oasis HLB) or Direct InjectionLLE + Derivatization (Silylation)LLE + Derivatization
Selectivity High (MRM transitions)High (Mass spectral fingerprint)Low (Co-eluting matrix interference)
Throughput High (10-15 min run)Low (30+ min prep + run)Low (Complex prep)
Cost/Sample

$ (Instrument cost)

(Consumables)

(Reagents)
Best For Environmental/Pharma ImpurityIndustrial Process ControlHigh-conc. Raw Material Testing

Method A: LC-MS/MS (The Gold Standard)

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of the polar analyte without derivatization. We utilize Solid Phase Extraction (SPE) to concentrate the sample and remove matrix salts, followed by HILIC (Hydrophilic Interaction Liquid Chromatography) or High-pH Reversed Phase separation to ensure adequate retention.

Experimental Protocol

Step 1: Sample Preparation (SPE)

  • Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance), 200 mg/6 mL.

  • Conditioning: 5 mL Methanol followed by 5 mL HPLC-grade water.

  • Loading: Adjust 500 mL water sample to pH 10 (using

    
    ) to suppress ionization and increase retention on the polymeric sorbent. Load at 5 mL/min.
    
  • Wash: 5 mL 5% Methanol in water (

    
     pH 10).
    
  • Elution: 2 x 3 mL Methanol (acidified with 2% Formic Acid). Note: The acid ensures the amine releases from the sorbent.

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in 200 µL Mobile Phase A.
    

Step 2: LC Conditions

  • Column: Waters XBridge C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent. Why? High pH stability is required.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B (0-1 min)

    
     90% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Parameters (ESI Positive)

  • Precursor Ion:

    
     158.1 
    
    
    
  • Quantifier Transition:

    
     (Cyclohexyl ring fragment).
    
  • Qualifier Transition:

    
     (Loss of propylen-ol group).
    
  • Collision Energy: 25 eV (Optimized per instrument).

Workflow Diagram (LC-MS/MS)

LCMS_Workflow Sample Water Sample (500 mL) pH_Adj pH Adjustment (pH > 10) Sample->pH_Adj Basify SPE SPE Extraction (Oasis HLB) pH_Adj->SPE Load Elution Acidic Elution (MeOH + Formic Acid) SPE->Elution Concentrate LC LC Separation (High pH C18) Elution->LC Inject MS MS/MS Detection (m/z 158.1 -> 79.1) LC->MS Quantify

Figure 1: Optimized LC-MS/MS workflow utilizing pH switching to maximize SPE recovery and chromatographic retention.

Method B: GC-MS (The Robust Alternative)

Rationale: For laboratories lacking LC-MS/MS, or for industrial samples (steam condensate) where water content is lower, GC-MS is viable. However, the hydroxyl and amine groups must be derivatized to prevent peak tailing and thermal degradation.

Experimental Protocol

Step 1: Derivatization Strategy We utilize MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) to replace active hydrogens on both the -OH and -NH groups with trimethylsilyl (TMS) groups.

Step 2: Sample Preparation

  • Extraction: Liquid-Liquid Extraction (LLE). Take 100 mL sample, adjust pH to >11 (NaOH), extract with 3 x 10 mL Dichloromethane (DCM).

  • Drying: Dry DCM layer over anhydrous

    
    .
    
  • Reaction: Evaporate DCM to ~100 µL. Add 50 µL MSTFA + 1% TMCS (catalyst). Incubate at 60°C for 30 mins.

Step 3: GC Conditions

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C (5 min).

Step 4: MS Detection

  • Mode: SIM (Selected Ion Monitoring) for trace analysis.

  • Target Ions: Look for the molecular ion of the di-TMS derivative (

    
     301) or characteristic fragment ions (
    
    
    
    172, alpha-cleavage).

Validation Framework (Self-Validating Systems)

To ensure Trustworthiness , the following validation parameters must be met (based on ICH Q2(R1) and EPA Method 1694 guidelines):

  • System Suitability:

    • Requirement: %RSD of peak area for 6 replicate injections of standard < 5%.

    • Causality: High RSD indicates inlet contamination (GC) or ion suppression (LC).

  • Linearity & Range:

    • Target:

      
       over 10–1000 ng/L.
      
    • Weighting: Use

      
       weighted regression to account for heteroscedasticity at the lower end of the curve.
      
  • Accuracy (Recovery):

    • Protocol: Spike matrix (tap water/wastewater) at 3 levels (Low, Mid, High).

    • Acceptance: 70–120% recovery.

    • Correction: If recovery < 70% in LC-MS, use a deuterated internal standard (e.g., Carvedilol-d3 or a similar amino-alcohol-d) to correct for matrix effects.

Decision Logic: Selecting the Right Method

Decision_Tree Start Start: Select Method Trace Is detection limit < 1 ppb required? Start->Trace Matrix Is the matrix dirty (Wastewater)? Trace->Matrix No LCMS USE LC-MS/MS (SPE + C18 High pH) Trace->LCMS Yes Matrix->LCMS Yes (Avoids Derivatization issues) GCMS USE GC-MS (LLE + MSTFA) Matrix->GCMS No (Clean water/Condensate)

Figure 2: Decision matrix for selecting analytical instrumentation based on sensitivity needs and matrix complexity.

References

  • Gueye, C., et al. (2025).[2] Analysis of Beta-Blockers in Environment - A Review. JSM Environmental Science & Ecology.[2] Link

    • Relevance: Establishes the environmental context and extraction methodologies for beta-blocker intermedi
  • Agilent Technologies. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography. PubMed.[3] Link

    • Relevance: Validates the GC approach for similar amino-alcohol corrosion inhibitors.
  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids. Link

    • Relevance: Provides the foundational chemistry for MSTFA derivatization of amine/hydroxyl groups used in Method B.
  • SciSpace. (2017). Determination of Carvedilol and its Impurities in Pharmaceuticals. Link

    • Relevance: Validates the LC separation of the specific analyte (as an impurity)
  • Waters Corporation. Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Link

    • Relevance: Demonstrates the high-sensitivity MS parameters for Carvedilol-rel

Sources

A Comparative Guide to the Spectroscopic Characterization of 1-Cyclohexylamino-2-propanol and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. 1-Cyclohexylamino-2-propanol, a key intermediate in the synthesis of various pharmaceuticals, is often utilized in its salt form to enhance these characteristics. A thorough spectroscopic characterization is therefore essential to confirm the salt formation, understand its structure, and ensure its quality.

This guide provides an in-depth comparison of the spectroscopic properties of 1-Cyclohexylamino-2-propanol in its free base form versus its common salt forms, such as the hydrochloride and benzoate salts. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural changes that occur upon salt formation. This guide is intended to be a practical resource for researchers, offering not only a comparative analysis but also detailed experimental protocols and the rationale behind the spectroscopic observations.

The Significance of Salt Formation

The conversion of a free base, such as 1-Cyclohexylamino-2-propanol, into a salt involves the protonation of the basic nitrogen atom by an acid. This seemingly simple chemical modification can lead to significant alterations in the molecule's physical properties. For instance, the hydrochloride salt of an amine is often more water-soluble and crystalline than its free base counterpart, which can be advantageous for formulation and manufacturing processes. Spectroscopic techniques provide the definitive evidence of this transformation at the molecular level.

Comparative Spectroscopic Analysis

The following sections will compare the expected spectroscopic signatures of 1-Cyclohexylamino-2-propanol free base and its hydrochloride salt. While specific data for other salts like the benzoate form would follow similar principles, the focus here is on the most common and illustrative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment, which is significantly altered upon protonation of the amine.

¹H NMR Spectroscopy

Upon formation of the hydrochloride salt, the following key changes are anticipated in the ¹H NMR spectrum:

  • Downfield Shift of α-Protons: The protons on the carbons directly attached to the nitrogen atom (the α-protons) will experience a significant downfield shift (to a higher ppm value). This is due to the deshielding effect of the newly acquired positive charge on the nitrogen, which withdraws electron density from the adjacent atoms.

  • Appearance of the N-H Proton Signal: In the free base, the N-H proton signal can be broad and may exchange with residual water in the solvent, sometimes making it difficult to observe. In the hydrochloride salt, the ammonium proton (N⁺-H) signal is often more distinct and can be observed as a broad singlet or a triplet, depending on the solvent and coupling to adjacent protons. Its chemical shift is also typically further downfield compared to the N-H proton of the free base.

  • Solvent Effects: The choice of deuterated solvent is crucial. In deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), the N⁺-H proton is usually observable. However, in deuterium oxide (D₂O), this proton will rapidly exchange with the solvent and will not be seen.[1]

¹³C NMR Spectroscopy

Similar to ¹H NMR, the ¹³C NMR spectrum will also reflect the change in the electronic environment around the nitrogen atom:

  • Downfield Shift of α-Carbons: The carbon atoms bonded to the nitrogen will show a noticeable downfield shift upon salt formation due to the inductive effect of the positively charged nitrogen.

  • Minimal Impact on Distant Carbons: The chemical shifts of carbons further away from the amine group will be less affected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison

Assignment 1-Cyclohexylamino-2-propanol (Free Base) - Predicted δ (ppm) 1-Cyclohexylamino-2-propanol HCl - Predicted δ (ppm) Rationale for Change
¹H NMR
H on C adjacent to N~ 2.5 - 2.8~ 3.0 - 3.4Deshielding due to N⁺
N-HVariable, broad (~1-3)Observable, broad (~7-9 in DMSO-d₆)Formation of ammonium proton
¹³C NMR
C adjacent to N~ 50 - 55~ 55 - 60Deshielding due to N⁺

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Signatures of Salt Formation

FTIR spectroscopy probes the vibrational frequencies of chemical bonds. The conversion of a secondary amine to a secondary ammonium salt results in distinct changes in the IR spectrum.[2]

  • N-H Stretching: The free secondary amine typically shows a single, relatively sharp N-H stretching vibration in the region of 3300-3500 cm⁻¹.[3] Upon protonation to form the ammonium salt, this is replaced by a very broad and strong absorption band, often referred to as the "ammonium band," which typically appears in the 2700-3000 cm⁻¹ region.[2] This broadness is a result of extensive hydrogen bonding in the solid state.

  • N-H Bending: A characteristic N⁺-H₂ bending vibration appears in the 1560-1620 cm⁻¹ region for secondary amine salts.[4][5] This peak is absent in the spectrum of the free base.

  • C-H Stretching: The C-H stretching vibrations of the cyclohexyl and propanol backbone (typically 2850-2960 cm⁻¹) will still be present but may be partially obscured by the broad ammonium band.

Table 2: Comparison of Key FTIR Absorption Bands

Vibrational Mode 1-Cyclohexylamino-2-propanol (Free Base) (cm⁻¹) 1-Cyclohexylamino-2-propanol HCl (cm⁻¹)
O-H StretchBroad, ~3300-3400Broad, ~3300-3400
N-H Stretch~3300-3350 (sharp to medium)Absent
N⁺-H StretchAbsentBroad, strong, ~2700-3000
C-H Stretch~2850-2960~2850-2960
N⁺-H₂ BendAbsent~1560-1620
Mass Spectrometry (MS): Confirming the Molecular Ion and Fragmentation Patterns

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like 1-Cyclohexylamino-2-propanol and its salts.

  • Free Base: In positive ion mode ESI-MS, the free base will typically be observed as the protonated molecule, [M+H]⁺, where M is the molecular weight of the free base (157.26 g/mol ).

  • Salts: When analyzing a salt, the same protonated molecule [M+H]⁺ will be observed in the mass spectrum. The counter-ion (e.g., Cl⁻) is not covalently bonded and will not be part of the primary observed ion. However, the salt's behavior during ionization might differ, and in some cases, adducts with the counter-ion or other species might be observed under specific conditions.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion. The fragmentation pattern is primarily determined by the structure of the organic cation and is expected to be very similar for both the free base and its salts. Common fragmentation pathways would likely involve the loss of water from the propanol group and fragmentation of the cyclohexyl ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-Cyclohexylamino-2-propanol and its salts. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (free base or salt).

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulates.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum and assign the signals to the corresponding protons.

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the powdered solid sample onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify and label the key absorption bands in the spectrum.

Protocol 3: ESI-Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the sample (free base or salt) at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Instrument Setup (ESI-QTOF or similar):

    • Set the instrument to positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature).

  • Sample Infusion:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion and any significant fragment ions.

    • Propose fragmentation pathways based on the observed product ions.

Visualizing the Workflow

Spectroscopic_Workflow

Conclusion: A Multi-faceted Approach to Salt Characterization

The spectroscopic characterization of 1-Cyclohexylamino-2-propanol and its salts is a clear demonstration of how different analytical techniques provide complementary information to build a complete structural picture. NMR spectroscopy reveals the electronic changes around the nitrogen atom, FTIR provides definitive evidence of the formation of the ammonium ion through its unique vibrational modes, and mass spectrometry confirms the molecular weight of the organic cation. By employing these techniques in concert, researchers and drug development professionals can confidently identify and characterize the salt forms of this important pharmaceutical intermediate, ensuring the quality and consistency of the final drug substance. This comprehensive approach is fundamental to robust drug development and regulatory compliance.

References

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10770, Hexylcaine.
  • MedKoo Biosciences, Inc. (n.d.). Hexylcaine HCl.
  • Drawell Scientific Instrument Co., Ltd. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Bellamy, L. J. (1957). The infrared spectra of secondary amines and their salts. Spectrochimica Acta, 9(4), 341-346.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • University of Wisconsin-Madison. (n.d.). Sample Preparation – FT-IR/ATR.
  • DrugFuture. (n.d.). Hexylcaine Hydrochloride.
  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • CymitQuimica. (n.d.). CAS 532-76-3: Hexylcaine hydrochloride.
  • Bull, S. D., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Tumpane, J., et al. (2020). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 5(7), 3354-3363.
  • precisionFDA. (n.d.). HEXYLCAINE HYDROCHLORIDE, (S)-.
  • Oxton, I. A., Knop, O., & Falk, M. (1975). Infrared spectra of the ammonium ion in crystals. III. The ammonium ion in crystal sites of symmetry S4. Canadian Journal of Chemistry, 53(19), 2675-2683.
  • Jasco. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • University of Oxford. (n.d.).
  • ChemicalBook. (n.d.). Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • ChemBK. (n.d.). 1-(Cyclohexylamino)
  • ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.
  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 701-714.
  • Sigma-Aldrich. (n.d.). 1-CYCLOHEXYLAMINO-2-PROPANOL HYDROCHLORIDE AldrichCPR.
  • LookChem. (n.d.). 1-Cyclohexylamino-2-propanol.
  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research, 32(9), 2888-2900.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4946, Propranolol.
  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Bernstein, S. L., et al. (2016). ESI-IMS–MS: A method for rapid analysis of protein aggregation and its inhibition by small molecules. Methods, 104, 31-39.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171028, N-(cyclohexylmethyl)ethanamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7630, 2-Propanol, 1-(cyclohexylamino)-.
  • Ji, Q. C., et al. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.
  • University of Calgary. (n.d.). 13C NMR of 1-Propanol.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • De la Torre, B. G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(5), 1040-1050.
  • University of California, Davis. (n.d.). Analysis of the FTIR spectrum of HCl.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15194968, 1-cyclohexyl-N-methylethanamine.
  • CORE. (n.d.). The infrared and Raman spectra of propranolol hydrochloride.
  • ChemicalBook. (n.d.). N-Methylcyclohexylamine(100-60-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Chloro-2-propanol(127-00-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 1-DIETHYLAMINO-2-PROPANOL(4402-32-8) 13C NMR spectrum.
  • MassBank. (2008, October 21). Organic compounds.

Sources

A Comparative Guide to the Thermal Analysis of 1-Cyclohexylamino-2-propanol and Structurally Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of a compound's thermal properties is paramount for ensuring safety, stability, and efficacy. This guide provides a comprehensive examination of the thermal analysis of 1-Cyclohexylamino-2-propanol, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific molecule, this guide establishes a comparative framework, leveraging data from structurally analogous amino alcohols—namely Monoethanolamine (MEA) and 2-Amino-2-methyl-1-propanol (AMP)—to project the thermal behavior of 1-Cyclohexylamino-2-propanol.

This guide delves into the principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines detailed experimental protocols, and presents a comparative analysis of the thermal stability and decomposition pathways of these compounds.

The Critical Role of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques like TGA and DSC are indispensable tools in the pharmaceutical industry.[1][2] They provide critical insights into a substance's melting point, decomposition temperature, purity, and polymorphism—all of which can significantly impact a drug's formulation, shelf-life, and bioavailability.[1][3] The United States Pharmacopeia (USP) Chapter 891 underscores the importance of DSC in the standardized thermal analysis of pharmaceuticals to ensure quality and safety.[3]

Key Applications of TGA/DSC in Pharmaceutical Development:

  • Purity Assessment: The melting behavior of a substance, as measured by DSC, can reveal the presence of impurities.[1][4]

  • Thermal Stability Evaluation: TGA is crucial for determining the temperature at which a compound begins to degrade, which informs safe handling and storage conditions.[1][5]

  • Polymorphism Characterization: DSC can identify different crystalline forms (polymorphs) of a drug, which may have different physical properties.[1]

  • Drug-Excipient Compatibility: DSC is used to study the interactions between the active pharmaceutical ingredient (API) and excipients in a formulation.[1][2]

Comparative Analysis of Amino Alcohols

Property1-Cyclohexylamino-2-propanol2-(cyclohexylamino)propan-1-ol2-Amino-2-methyl-1-propanol (AMP)Monoethanolamine (MEA)
CAS Number 103-00-4[8][9]27840-90-0[10]124-68-5141-43-5
Molecular Formula C9H19NO[8][9]C9H19NO[10]C4H11NOC2H7NO
Molecular Weight 157.25 g/mol [8][9]157.25 g/mol [10]89.14 g/mol 61.08 g/mol
Boiling Point Not available275.4°C at 760 mmHg[10]165 °C170 °C
Melting Point Not availableNot available24-28 °C10.3 °C
Decomposition Onset Projected > 200°CNot availableDegradation to DMOZD noted at 120-150°C[11]Thermal degradation noted at 120-160°C[7][12][13]

Note: The decomposition onset for AMP and MEA is context-dependent and can be influenced by the presence of other substances like CO2.

The higher molecular weight and the presence of the bulky cyclohexyl group in 1-Cyclohexylamino-2-propanol suggest a higher boiling point and likely a higher thermal decomposition temperature compared to MEA and AMP. The steric hindrance provided by the cyclohexyl group may also influence the decomposition mechanism.[14]

Projected Thermal Behavior of 1-Cyclohexylamino-2-propanol

Based on the comparative data, we can project the following thermal behavior for 1-Cyclohexylamino-2-propanol:

  • DSC Analysis: A DSC thermogram would likely show an endothermic peak corresponding to its melting point. The sharpness of this peak would be indicative of its purity.[4] Given its molecular structure, polymorphism is a possibility that would manifest as multiple melting or crystallization peaks.

  • TGA Analysis: A TGA curve is expected to show a stable baseline until the onset of decomposition, which is anticipated to be at a higher temperature than MEA and AMP due to its higher molecular weight and structural complexity. The decomposition may occur in one or more steps, corresponding to the loss of different functional groups.

Experimental Protocols

To experimentally determine the thermal properties of 1-Cyclohexylamino-2-propanol, the following detailed protocols for TGA and DSC analysis should be followed.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-Cyclohexylamino-2-propanol into an appropriate TGA crucible (e.g., alumina).[15]

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[15]

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear heating rate of 10 °C/min up to a final temperature of 600 °C.[6]

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.[5]

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-Cyclohexylamino-2-propanol into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample at a linear heating rate of 10 °C/min up to a temperature just below its expected decomposition temperature (as determined by TGA).

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt and recrystallization.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, heat of fusion, and any other thermal transitions from the DSC thermogram.[1][3]

Visualizing the Experimental Workflow

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Start TGA TGA_Sample Weigh 5-10 mg of Sample TGA_Start->TGA_Sample TGA_Setup Place in TGA under N2 Purge TGA_Sample->TGA_Setup TGA_Heat Heat at 10°C/min to 600°C TGA_Setup->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_End End TGA TGA_Data->TGA_End DSC_Start Start DSC DSC_Sample Weigh 2-5 mg of Sample DSC_Start->DSC_Sample DSC_Setup Place in DSC with Reference DSC_Sample->DSC_Setup DSC_Heat1 Heat at 10°C/min DSC_Setup->DSC_Heat1 DSC_Cool Cool at 10°C/min DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating Cycle DSC_Cool->DSC_Heat2 DSC_Data Record Heat Flow vs. Temperature DSC_Heat2->DSC_Data DSC_End End DSC DSC_Data->DSC_End

Caption: A flowchart illustrating the sequential steps for performing TGA and DSC analysis.

Logical Framework for Comparative Thermal Analysis

Comparative_Analysis 1-Cyclohexylamino-2-propanol 1-Cyclohexylamino-2-propanol Projected Thermal Behavior Projected Thermal Behavior 1-Cyclohexylamino-2-propanol->Projected Thermal Behavior Monoethanolamine (MEA) Monoethanolamine (MEA) Known Thermal Behavior Known Thermal Behavior Monoethanolamine (MEA)->Known Thermal Behavior 2-Amino-2-methyl-1-propanol (AMP) 2-Amino-2-methyl-1-propanol (AMP) 2-Amino-2-methyl-1-propanol (AMP)->Known Thermal Behavior Structural Features Structural Features Structural Features->1-Cyclohexylamino-2-propanol Structural Features->Monoethanolamine (MEA) Structural Features->2-Amino-2-methyl-1-propanol (AMP) Comparative Analysis Comparative Analysis Projected Thermal Behavior->Comparative Analysis Known Thermal Behavior->Comparative Analysis Informed Hypothesis for 1-Cyclohexylamino-2-propanol Informed Hypothesis for 1-Cyclohexylamino-2-propanol Comparative Analysis->Informed Hypothesis for 1-Cyclohexylamino-2-propanol

Caption: A diagram showing the logical flow of comparing known data to form a hypothesis.

Conclusion and Future Work

While a definitive thermal profile of 1-Cyclohexylamino-2-propanol requires experimental validation, this comparative guide provides a robust, scientifically grounded framework for predicting its behavior. The analysis of structurally similar amino alcohols, MEA and AMP, suggests that 1-Cyclohexylamino-2-propanol likely possesses greater thermal stability.

For researchers and drug development professionals, the key takeaway is the critical need to perform the detailed TGA and DSC experiments outlined herein. The resulting data will be invaluable for establishing safe operating limits, ensuring long-term stability in formulations, and meeting regulatory requirements. Future work should focus on obtaining and publishing these experimental results to fill the current knowledge gap and further refine our understanding of this important chemical intermediate.

References

  • Vertex AI Search. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • Vertex AI Search.
  • ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Vertex AI Search. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.
  • ResearchGate. (2025, August 7). Thermal degradation of monoethanolamine and its effect on CO2 capture capacity.
  • ChemBK. 1-(Cyclohexylamino)-2-propanol benzoate·hydrochloride - Physico-chemical Properties.
  • Cheméo. Chemical Properties of 2-Propanol, 1-(cyclohexylamino)- (CAS 103-00-4).
  • ORCA – Online Research @ Cardiff. Thermal degradation of monoethanolamine and its effect on CO2 capture capacity - ORCA – Online Research @ Cardiff.
  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge.
  • PubChem. 2-Propanol, 1-(cyclohexylamino)
  • Vertex AI Search. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.
  • ACS Publications. (2011, December 19). Thermal Degradation of Monoethanolamine in CO2 Capture with Acidic Impurities in Flue Gas | Industrial & Engineering Chemistry Research.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Aidic. Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal.
  • PubChem. 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630.
  • Scholarworks@UAEU. (2023, December 1).
  • PMC.
  • EPFL. Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA)
  • Letopharm Limited. 2-(cyclohexylamino)propan-1-ol| CAS:#27840-90-0.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Vertex AI Search. Thermogravimetric Analysis.
  • ResearchGate.
  • ResearchGate.
  • PMC. Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media.
  • PerkinElmer. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • Vertex AI Search. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • PMC. (2025, October 17).
  • Ricca Chemical. (2026, January 9).
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • Mettler Toledo.
  • bioRxiv. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi.
  • Sigma-Aldrich. (2025, September 10).
  • OT-0899. (2023, January 2).
  • ITW Reagents.
  • NIST/TRC Web Thermo Tables (WTT).
  • NETZSCH Analyzing & Testing. (2012, September 30).
  • EAG Laboratories. Thermal Analysis Techniques | Polymers.
  • CAMEO Chemicals. 2-AMINO-2-METHYL-1-PROPANOL (90% OR LESS).
  • Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL.

Sources

Safety Operating Guide

Authoritative Disposal Guide: 1-Cyclohexylamino-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

STOP: Do NOT dispose of 1-Cyclohexylamino-2-propanol down the drain. This compound is a corrosive organic amine with significant environmental toxicity and infrastructure damage potential. It must be managed as Hazardous Chemical Waste .

Immediate Action Plan:

  • Segregate: Isolate from acids, oxidizers, and nitrosating agents immediately.

  • Classify: Label as RCRA D002 (Corrosive) .

  • Containerize: Use chemically resistant HDPE or glass containers.

  • Disposal: Hand off to a licensed hazardous waste contractor for incineration.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the foundation of a safe disposal strategy. This compound is a secondary amine, which dictates its specific incompatibility risks.

Physicochemical Properties
PropertyValueOperational Implication
CAS Number 103-00-4Unique identifier for waste manifests.
Molecular Formula C₉H₁₉NOOrganic base.
Flash Point 107.1°C (224.8°F)Combustible (Class IIIB). Not a D001 Ignitable waste, but will burn if heated.
Boiling Point 275.4°CLow volatility; spill residues persist.
pH > 12 (Strong Base)Corrosive . Destroys tissue and metal.
Solubility Soluble in waterHigh mobility in water systems; severe aquatic threat.
GHS Hazard Classification[1][2][3][4][5][6]
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.[1][2]

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

Pre-Disposal: Segregation & Compatibility

The Golden Rule of Amine Disposal: Never mix amines with nitrosating agents. 1-Cyclohexylamino-2-propanol is a secondary amine . When mixed with nitrosating agents (e.g., nitrites, nitrous acid, nitrogen oxides), it forms N-nitrosamines , which are potent human carcinogens.

Compatibility Matrix
Chemical ClassCompatibility StatusRisk / Consequence
Strong Acids INCOMPATIBLE Violent exothermic reaction (heat generation).[3]
Oxidizers INCOMPATIBLE Fire/Explosion hazard.[1]
Nitrosating Agents STRICTLY PROHIBITED Formation of carcinogenic nitrosamines.
Halogenated Solvents Avoid Potential for violent reaction; complicates incineration.
Water Compatible Safe for rinsing, but rinsate must be collected as waste.

Operational Disposal Workflow

This decision logic ensures compliance with EPA regulations and laboratory safety standards.

DisposalWorkflow Start Waste Generation (1-Cyclohexylamino-2-propanol) StateCheck Determine Physical State Start->StateCheck LiquidWaste Liquid Waste StateCheck->LiquidWaste SolidWaste Solid/Spill Debris StateCheck->SolidWaste ContainerLiq Select Container: HDPE or Glass (Avoid Metal) LiquidWaste->ContainerLiq ContainerSol Select Container: Wide-Mouth HDPE Pail Double Bagged SolidWaste->ContainerSol Labeling Labeling: 'Hazardous Waste' Content: 1-Cyclohexylamino-2-propanol Hazard: Corrosive (pH > 12.5) ContainerLiq->Labeling ContainerSol->Labeling Segregation Storage Segregation: Secondary Containment Separate from Acids/Oxidizers Labeling->Segregation Pickup Handover to Licensed Waste Contractor (Incineration) Segregation->Pickup

Figure 1: Decision logic for the safe segregation and containerization of amine waste.

Step-by-Step Disposal Procedures

A. Liquid Waste (Pure or Solution)[8]
  • Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or a glass amber bottle. Do not use metal containers (aluminum/steel) as the high pH can corrode them.

  • Filling: Fill the container to 90% capacity maximum. Leave headspace for thermal expansion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "1-Cyclohexylamino-2-propanol"[3][4][5][6][7][8][9]

    • Hazards: Check "Corrosive" and "Toxic".[10]

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.

B. Solid Waste (Spill Cleanup)
  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Use a respirator if ventilation is poor.[2]

  • Absorbent Selection: Use inert absorbents like vermiculite, clay, or sand.

    • WARNING: Do NOT use sawdust or paper towels as the primary absorbent. The combination of a combustible amine and combustible organic material increases fire risk.

  • Collection: Scoop the absorbed material into a wide-mouth HDPE jar or heavy-duty waste bag.

  • Decontamination: Wipe the surface with a dilute acid solution (e.g., 1-2% acetic acid) to neutralize residues, then wash with soap and water. Collect all wipes as hazardous waste.

C. Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of water or solvent.

  • Rinsate Disposal: The rinse liquid (rinsate) must be collected and disposed of as hazardous waste (same stream as the original chemical).

  • Defacing: Cross out the original label and mark "Empty" or "Triple Rinsed".

  • Disposal: Once triple-rinsed, the container can often be recycled or trashed depending on local facility rules, but the safest route is to treat it as trace-contaminated waste.

Waste Stream Classification & Regulatory Compliance

To ensure your waste contractor accepts the material, provide them with the following classification data.

US EPA (RCRA) Classification[16]
  • Status: Hazardous Waste.[10]

  • Waste Code: D002 (Corrosivity - pH > 12.5).

  • Note: Since the flash point is > 60°C (140°F), it is NOT D001 (Ignitable) unless mixed with flammable solvents.

DOT Shipping Description (For Transport)
  • UN Number: UN 2735

  • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (1-Cyclohexylamino-2-propanol)

  • Hazard Class: 8 (Corrosive)

  • Packing Group: II or III (depending on corrosivity testing, default to II for safety).

Emergency Response (Spills & Exposure)

  • Skin Contact: Immediately flush skin with water for at least 15 minutes . Remove contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Time is critical to prevent permanent damage.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

  • Small Spill (< 500 mL): Evacuate the immediate area. Ventilate. Absorb with vermiculite.

  • Large Spill: Evacuate the lab. Call EHS/Emergency Response. Do not attempt to clean up without SCBA and full protective suits.

References

  • PubChem. (n.d.). 2-Propanol, 1-(cyclohexylamino)- (Compound).[3][4][5][6][7][8][9][11] National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • LookChem. (n.d.). 1-Cyclohexylamino-2-propanol Chemical Properties and Safety. Retrieved February 20, 2026, from [Link]

  • US EPA. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[10] Retrieved February 20, 2026, from [Link]

Sources

Mastering the Safe Handling of 1-Cyclohexylamino-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. 1-Cyclohexylamino-2-propanol, a valuable chemical intermediate, requires meticulous handling to mitigate risks. This guide provides essential, in-depth safety protocols and logistical plans, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Understanding the Risks: A Proactive Approach to Safety

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[1][2]

  • Toxicity: Harmful if swallowed or in contact with skin.[1][3]

  • Irritation: May cause respiratory irritation.[4][5]

A proactive and informed approach to personal protective equipment (PPE) is therefore the first line of defense.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.[6] Handling this compound requires more than a standard lab coat and gloves.

Level of Protection Required PPE Rationale and Best Practices
Primary Engineering Control Chemical Fume HoodAll work with 1-Cyclohexylamino-2-propanol should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] Ensure the sash is kept at the lowest practical height.
Eye and Face Protection Tightly-fitting Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[6][8] A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber)Select gloves that comply with EN 374 standards.[6][9] Nitrile gloves are a common choice, but for prolonged contact, heavier-duty options like neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.[6][9] Employ the proper glove removal technique to avoid skin contact with the contaminated outer surface.[9]
Body Protection Chemical-Resistant Laboratory Coat & ApronA fully-buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures involving significant quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8]
Foot Protection Closed-toe, Chemical-Resistant ShoesFootwear must fully cover the feet. Leather or other absorbent materials are not recommended as they can retain chemical spills.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesWhile a fume hood is the primary control, a respirator may be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits.[8][9] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection Start Start: Handling 1-Cyclohexylamino-2-propanol FumeHood Work in a certified chemical fume hood? Start->FumeHood Goggles Wear safety goggles (EN 166 / ANSI Z87.1) FumeHood->Goggles Yes Gloves Wear chemical-resistant gloves (e.g., Nitrile) Goggles->Gloves LabCoat Wear a lab coat Gloves->LabCoat SplashRisk High splash potential or handling large volume? LabCoat->SplashRisk FaceShield Add a full-face shield SplashRisk->FaceShield Yes Spill Is there a spill or inadequate ventilation? SplashRisk->Spill No Apron Add a chemical- resistant apron FaceShield->Apron Apron->Spill Respirator Use an air-purifying respirator with organic vapor cartridges Spill->Respirator Yes End Proceed with Caution Spill->End No Respirator->End

Caption: Decision workflow for PPE selection when handling 1-Cyclohexylamino-2-propanol.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

1. Preparation and Pre-Handling:

  • Designated Area: Confine all work with 1-Cyclohexylamino-2-propanol to a designated area within a certified laboratory fume hood.[7]
  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have a chemical spill kit appropriate for amines/corrosives nearby.
  • Container Inspection: Before use, inspect the container for any damage or leaks.
  • Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge, which could be an ignition source.[3][10]

2. Handling and Use:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table and workflow above.
  • Dispensing: Use only non-sparking tools for transfers.[3][6] Dispense the chemical slowly and carefully to avoid splashing or the generation of aerosols.
  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and acid anhydrides.[11][12]
  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[3][8]

3. Post-Handling:

  • Container Sealing: Tightly close the container immediately after use and return it to its designated storage location.[8][9]
  • Decontamination: Thoroughly clean the work area. Decontaminate any equipment that has come into contact with the chemical.
  • Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[6][9]

Emergency Procedures: Immediate and Effective Response

1. In Case of Skin Contact:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11]
  • Seek immediate medical attention.[9]

2. In Case of Eye Contact:

  • Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11]
  • Remove contact lenses if present and easy to do. Continue rinsing.[3]
  • Seek immediate medical attention.[11]

3. In Case of Inhalation:

  • Move the individual to fresh air immediately.[8][9]
  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8]
  • Seek immediate medical attention.[8][9]

4. In Case of Ingestion:

  • Do NOT induce vomiting.[8][9]
  • If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8]
  • Never give anything by mouth to an unconscious person.[8]
  • Seek immediate medical attention.[8][9]

5. In Case of a Spill:

  • Evacuate non-essential personnel from the area.[6]
  • Eliminate all ignition sources.[1][8]
  • Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][5]
  • Clean the spill area thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Improper disposal of 1-Cyclohexylamino-2-propanol and its contaminated materials can pose a significant environmental risk. A clear and compliant disposal plan is mandatory.

  • Waste Collection:

    • Collect all waste containing 1-Cyclohexylamino-2-propanol in a designated, properly labeled, and sealed hazardous waste container.

    • Based on guidance for similar chemicals, this may be an "Organic solvent carboy".[13]

    • Do not mix with incompatible waste streams.

  • Contaminated Materials:

    • Used gloves, absorbent materials from spills, and other contaminated disposable items must be collected in a sealed, labeled container for hazardous waste disposal.

  • Disposal Route:

    • All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][14]

    • Never pour 1-Cyclohexylamino-2-propanol down the drain.[5][12]

Waste Disposal Workflow

This diagram outlines the correct procedure for disposing of waste generated from working with 1-Cyclohexylamino-2-propanol.

Waste_Disposal Start Waste Generated (Liquid or Solid) WasteType Is the waste liquid or contaminated solid? Start->WasteType LiquidWaste Collect in a labeled, sealed hazardous waste container (organic solvent). WasteType->LiquidWaste Liquid SolidWaste Collect contaminated solids (gloves, absorbents) in a separate labeled, sealed bag or container. WasteType->SolidWaste Solid Storage Store waste in a designated secondary containment area. LiquidWaste->Storage SolidWaste->Storage EHS Arrange for pickup by EHS or a licensed waste contractor. Storage->EHS End Proper Disposal EHS->End

Caption: Workflow for the safe disposal of 1-Cyclohexylamino-2-propanol waste.

By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe working environment and maintain the highest standards of scientific integrity.

References

  • 2-Propanol, 1-(cyclohexylamino)- | C9H19NO | CID 7630 - PubChem. Available from: [Link]

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99% - Cole-Parmer. Available from: [Link]

  • 2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (S)- | C16H23NO2 | CID 6604266 - PubChem. Available from: [Link]

  • SDS US - Safety Data Sheet. Available from: [Link]

  • 2-Propanol, 1-(cyclohexylamino)-, 2-benzoate, (R)- | C16H23NO2 | CID 57202485 - PubChem. Available from: [Link]

  • 1-propanol, 2-(cyclohexylamino)-, benzoate (ester), hydrochloride - PubChemLite. Available from: [Link]

  • 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol - PubChem. Available from: [Link]

  • Safety Data Sheet - Chemtron. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]

  • Substance Information - ECHA - European Union. Available from: [Link]

  • Substance Information - ECHA - European Union. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. Available from: [Link]

  • Identity - ECHA CHEM. Available from: [Link]

  • Safety Data Sheet 2-Propanol DANGER. Available from: [Link]

  • 2-Propanol_2015-11-25.docx - Washington State University. Available from: [Link]

  • Cyclohexylamine - Registration Dossier - ECHA. Available from: [Link]

  • Cyclohexylamine - Substance Information - ECHA. Available from: [Link]

  • 2-Propanol - Dutscher. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.